Kerriamycin A
Beschreibung
(3R,4aR,12bS)-3,4a,8-trihydroxy-9-[(2R,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-[(2S,5R,6R)-5-hydroxy-6-methyl-4-oxooxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione has been reported in Streptomyces violaceolatus with data available.
from a streptomycete; structure given in first source
Eigenschaften
Molekularformel |
C43H54O17 |
|---|---|
Molekulargewicht |
842.9 g/mol |
IUPAC-Name |
(3R,4aR,12bS)-3,4a,8-trihydroxy-9-[(2R,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-[(2S,5R,6R)-5-hydroxy-6-methyl-4-oxooxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C43H54O17/c1-18-25(44)8-10-32(55-18)60-43-30(46)16-41(5,52)17-42(43,53)13-12-24-35(43)40(51)23-7-6-22(38(49)34(23)39(24)50)28-15-29(37(48)21(4)54-28)59-31-11-9-27(19(2)56-31)58-33-14-26(45)36(47)20(3)57-33/h6-7,12-13,18-21,25,27-29,31-33,36-37,44,47-49,52-53H,8-11,14-17H2,1-5H3/t18-,19-,20+,21+,25-,27-,28+,29+,31-,32-,33-,36+,37+,41-,42-,43-/m0/s1 |
InChI-Schlüssel |
XRDAMDDZBYHZDC-OVVPFSOKSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
What is the chemical structure of Kerriamycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kerriamycin A is a member of the anthracycline class of natural products, a group of compounds renowned for their potent biological activities, including antitumor and antibiotic properties. While research on this compound itself is limited, its close analog, Kerriamycin B, has been identified as a novel inhibitor of protein SUMOylation, a post-translational modification process implicated in a variety of cellular signaling pathways. This technical guide provides a comprehensive overview of the chemical structure of this compound and leverages the available data on Kerriamycin B to detail its mechanism of action, relevant experimental protocols, and quantitative data, offering a valuable resource for researchers interested in the therapeutic potential of this class of compounds.
Chemical Structure of this compound
This compound is a complex glycosidic anthraquinone. Its chemical formula is C43H54O17, and it has a molecular weight of 842.9 g/mol .
IUPAC Name: (3R,4aR,12bS)-3,4a,8-trihydroxy-9-[(2R,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-[(2S,5R,6R)-5-hydroxy-6-methyl-4-oxooxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
2D Chemical Structure:
Caption: 2D chemical structure of this compound.
Biological Activity and Mechanism of Action (Inferred from Kerriamycin B)
While the specific biological activities of this compound have not been extensively reported, its structural analog, Kerriamycin B, has been shown to be a potent inhibitor of protein SUMOylation.[1] This process involves the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins, a key regulatory mechanism in numerous cellular processes, including gene expression, signal transduction, and cell cycle control.
Kerriamycin B exerts its inhibitory effect by blocking the formation of the E1-SUMO intermediate, which is the initial step in the SUMOylation cascade.[1] This action prevents the subsequent transfer of SUMO to the E2 conjugating enzyme and ultimately to the target protein.
Signaling Pathway: Inhibition of SUMOylation
The following diagram illustrates the SUMOylation pathway and the point of inhibition by Kerriamycin B.
Caption: The SUMOylation pathway and the inhibitory action of Kerriamycin B.
Quantitative Data
The following table summarizes the available quantitative data for the biological activity of Kerriamycin B.
| Compound | Assay | Target | IC50 | Reference |
| Kerriamycin B | In vitro SUMOylation | RanGAP1-C2 | ~10 µM | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of Kerriamycin B, which can be adapted for the study of this compound.
In vitro SUMOylation Assay
This assay is used to determine the ability of a compound to inhibit the SUMOylation of a target protein in a controlled, cell-free environment.
Materials:
-
His-tagged SUMO-1
-
His and T7-tagged RanGAP1-C2 (target protein)
-
GST-Aos1/Uba2 fusion protein (E1 enzyme)
-
His-tagged Ubc9 (E2 enzyme)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 2 mM ATP, 1 mM DTT
-
Test compound (e.g., Kerriamycin B) at various concentrations
-
SDS-PAGE gels and buffers
-
Anti-T7 or anti-SUMO-1 antibody for immunoblotting
Procedure:
-
Prepare a reaction mixture containing His-tagged SUMO-1, His and T7-tagged RanGAP1-C2, GST-Aos1/Uba2 (E1), and His-tagged Ubc9 (E2) in the reaction buffer.
-
Add the test compound (Kerriamycin B) at the desired concentrations to the reaction mixture.
-
Incubate the reaction at 30°C for 2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform immunoblotting using an anti-T7 or anti-SUMO-1 antibody to detect the SUMOylated form of RanGAP1-C2.
-
The intensity of the band corresponding to SUMOylated RanGAP1-C2 is quantified to determine the extent of inhibition.[1]
Assay for SUMO-1 Thioester Bond Formation
This assay specifically investigates the effect of a compound on the formation of the E1-SUMO intermediate, the first step in the SUMOylation cascade.
Materials:
-
Biotinylated SUMO-1
-
Purified GST-Aos1/Uba2 (E1 enzyme)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 2 mM ATP
-
Test compound (e.g., Kerriamycin B)
-
Non-reducing SDS-PAGE sample buffer
-
SDS-PAGE gels and buffers
-
Avidin-HRP conjugate for detection
Procedure:
-
Prepare a reaction mixture containing biotinylated SUMO-1 and GST-Aos1/Uba2 (E1) in the reaction buffer.
-
Add the test compound (Kerriamycin B) to the reaction mixture.
-
Incubate the reaction at 37°C for 20 minutes.
-
Stop the reaction by adding non-reducing SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Detect the biotinylated E1-SUMO intermediate using an avidin-HRP conjugate and a suitable chemiluminescent substrate. The absence or reduction of the band corresponding to the E1-SUMO intermediate indicates inhibition.[1]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the inhibitory activity of a compound on protein SUMOylation.
Caption: Workflow for In Vitro SUMOylation Inhibition Assay.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While direct biological data for this compound is currently sparse, the well-characterized activity of its analog, Kerriamycin B, as a potent inhibitor of protein SUMOylation provides a strong rationale for further investigation. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the biological activities of this compound and its potential applications in drug discovery, particularly in the context of diseases where the SUMOylation pathway is dysregulated, such as cancer. Further studies are warranted to elucidate the specific biological targets and therapeutic potential of this compound.
References
A Technical Guide to Kerriamycin A Production by Streptomyces violaceolatus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kerriamycin A, a potent anthracycline antibiotic, is a secondary metabolite produced by the Gram-positive bacterium Streptomyces violaceolatus. This document provides a comprehensive technical overview of the producing organism, its isolation, characterization, and the methodologies for the production, purification, and quantification of this compound. Detailed experimental protocols are presented to facilitate the replication and further investigation of this promising bioactive compound. Furthermore, this guide illustrates the key experimental workflows and biosynthetic pathways using detailed diagrams to enhance understanding of the underlying biological and chemical processes.
The Producing Organism: Streptomyces violaceolatus
Streptomyces violaceolatus is a species of bacteria belonging to the genus Streptomyces, which is renowned for its ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.
Isolation of Streptomyces violaceolatus
Streptomyces violaceolatus can be isolated from soil samples using a selective approach that inhibits the growth of other bacteria and fungi.
Experimental Protocol: Isolation of Streptomyces violaceolatus from Soil
-
Sample Collection and Pretreatment:
-
Collect soil samples from a depth of 10-20 cm.
-
Air-dry the soil samples at room temperature for 5-7 days to reduce the population of rapidly growing bacteria.
-
Grind the dried soil using a sterile mortar and pestle and sieve to obtain a fine powder.
-
Heat-treat the soil powder at 80°C for 30 minutes to further select for spore-forming actinomycetes like Streptomyces.
-
-
Serial Dilution and Plating:
-
Suspend 1 gram of the pre-treated soil in 9 mL of sterile distilled water and vortex thoroughly.
-
Perform a serial dilution of the soil suspension up to 10⁻⁶.
-
Plate 100 µL of each dilution onto Starch Casein Agar (B569324) (SCA) plates supplemented with antifungal agents like nystatin (B1677061) (50 µg/mL) and cycloheximide (B1669411) (50 µg/mL) to suppress fungal growth.
-
-
Incubation and Colony Selection:
-
Incubate the plates at 28-30°C for 7-14 days.
-
Observe the plates for the appearance of characteristic Streptomyces colonies, which are typically small, dry, chalky, and may have pigmented aerial and substrate mycelia. S. violaceolatus is known to belong to the Streptomyces violaceoruber clade, which often forms distinctive red-colored colonies[1][2].
-
Isolate pure colonies by repeated streaking onto fresh SCA plates.
-
Morphological and Biochemical Characterization
Once a pure culture is obtained, its identity as Streptomyces violaceolatus can be confirmed through morphological and biochemical characterization.
Experimental Protocol: Characterization of Streptomyces violaceolatus
-
Morphological Characterization:
-
Macroscopic: Observe the colony morphology on different standard media (e.g., ISP media 2-7), noting the color of the aerial and substrate mycelium, and the presence of any diffusible pigments.
-
Microscopic: Use slide culture techniques to observe the structure of the spore chains under a light microscope. For a more detailed view of the spore surface ornamentation, scanning electron microscopy (SEM) can be employed. Streptomyces species typically exhibit extensively branched substrate mycelia and aerial hyphae that differentiate into chains of spores.
-
-
Biochemical Characterization:
-
Perform a series of biochemical tests to assess the metabolic capabilities of the isolate. These tests can include:
-
Gram staining (should be Gram-positive).
-
Catalase and oxidase tests.
-
Hydrolysis of starch, casein, gelatin, and urea.
-
Utilization of different carbon sources (e.g., glucose, fructose, arabinose, xylose, mannitol).
-
Production of melanin (B1238610) pigment on peptone-yeast extract-iron agar (ISP 6) and tyrosine agar (ISP 7).
-
-
-
Molecular Identification (16S rRNA Gene Sequencing):
-
For definitive identification, sequence the 16S rRNA gene of the isolate.
-
Extract genomic DNA from a pure culture.
-
Amplify the 16S rRNA gene using universal bacterial primers (e.g., 27F and 1492R).
-
Sequence the PCR product and compare the resulting sequence with those in public databases like GenBank using BLAST. A high sequence similarity to the Streptomyces violaceolatus type strain confirms the identity.
-
Production of this compound
The production of this compound is achieved through submerged fermentation of Streptomyces violaceolatus. The composition of the fermentation medium and the culture conditions are critical for maximizing the yield of the antibiotic.
Fermentation Conditions
While specific optimal conditions for this compound production by Streptomyces violaceolatus are not extensively detailed in publicly available literature, general principles for antibiotic production by Streptomyces can be applied and optimized.
Experimental Protocol: Submerged Fermentation for this compound Production
-
Inoculum Preparation:
-
Inoculate a loopful of a well-sporulated culture of Streptomyces violaceolatus from an agar slant into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or ISP2 medium).
-
Incubate the seed culture at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours until dense growth is observed.
-
-
Production Fermentation:
-
Inoculate a production medium with the seed culture (typically 5-10% v/v). A suitable production medium for anthracyclines often contains a complex carbon source like starch or glucose, a nitrogen source such as soybean meal, yeast extract, or peptone, and essential minerals.
-
A starting point for a production medium could be: Soluble Starch (20 g/L), Soybean Meal (10 g/L), Yeast Extract (2 g/L), K₂HPO₄ (1 g/L), MgSO₄·7H₂O (0.5 g/L), and CaCO₃ (2 g/L), with the pH adjusted to 7.0-7.2 before sterilization.
-
Carry out the fermentation in baffled flasks or a laboratory fermenter at 28-30°C with vigorous aeration and agitation (e.g., 200-250 rpm) for 7-10 days.
-
-
Monitoring the Fermentation:
-
Periodically sample the culture to monitor cell growth (e.g., by measuring dry cell weight), pH, and the production of this compound using a suitable analytical method like HPLC.
-
Extraction and Purification of this compound
This compound is an intracellular and/or extracellular metabolite. The extraction and purification process involves separating the biomass from the broth, extracting the compound, and then purifying it using chromatographic techniques.
Experimental Protocol: Extraction and Purification of this compound
-
Harvesting and Extraction:
-
After fermentation, separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the culture broth with a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform (B151607) at a slightly acidic pH.
-
Extract the mycelial cake with a polar organic solvent like acetone (B3395972) or methanol (B129727). The solvent from the mycelial extract can then be evaporated, and the residue can be partitioned between water and a water-immiscible organic solvent.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or HPLC.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, pool the fractions containing this compound and subject them to preparative reverse-phase HPLC. Use a C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape).
-
Quantification of this compound
Accurate quantification of this compound is essential for monitoring fermentation progress and for determining the purity of the final product. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a sensitive and specific method for this purpose.
Experimental Protocol: Quantification of this compound by LC-MS/MS
-
Sample Preparation:
-
For culture broth samples, centrifuge to remove cells, and then dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) before injection.
-
For purified samples, dissolve a known amount in a suitable solvent to a known concentration.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a reverse-phase C18 column. A typical mobile phase would consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient can be optimized to achieve good separation of this compound from other components.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. For quantification, use multiple reaction monitoring (MRM) by selecting a specific precursor ion for this compound and one or more of its characteristic product ions. The transition from the precursor to the product ion is highly specific and allows for accurate quantification even in complex matrices[3][4].
-
Data Presentation
Table 1: General Fermentation Parameters for Antibiotic Production by Streptomyces
| Parameter | Typical Range |
| Temperature | 25-35°C |
| pH | 6.5-7.5 |
| Agitation | 150-250 rpm |
| Aeration | 0.5-1.5 vvm (in fermenters) |
| Incubation Time | 7-14 days |
| Carbon Source | Starch, Glucose, Glycerol (1-5%) |
| Nitrogen Source | Soybean Meal, Yeast Extract, Peptone (0.5-2%) |
Table 2: General Parameters for LC-MS/MS Quantification of Antibiotics
| Parameter | Typical Setting |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.2-0.5 mL/min |
| Injection Volume | 1-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: Workflow for the isolation and characterization of Streptomyces violaceolatus.
Caption: Workflow for the production, purification, and quantification of this compound.
Caption: Putative signaling pathway for anthracycline biosynthesis in Streptomyces.
Conclusion
This technical guide provides a foundational framework for the study of this compound from Streptomyces violaceolatus. The detailed protocols for isolation, characterization, fermentation, purification, and quantification are based on established methodologies for Streptomyces and their secondary metabolites. Further optimization of these protocols will be necessary to achieve high yields and purity of this compound for subsequent research and development. The elucidation of the specific biosynthetic gene cluster and its regulatory network in Streptomyces violaceolatus remains a key area for future investigation, which will undoubtedly pave the way for genetic engineering approaches to enhance production and generate novel analogs of this promising antibiotic.
References
The Discovery and Isolation of Kerriamycin A: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Kerriamycin A, a novel isotetracenone antibiotic. It details the experimental protocols for its production and purification, presents its physicochemical and biological properties in a structured format, and illustrates its biosynthetic relationship and potential mechanism of action through detailed diagrams.
Discovery and Producing Organism
This compound, along with its congeners Kerriamycin B and C, was first isolated from the culture filtrate of a streptomycete strain designated A32.[1] Taxonomic studies of this strain identified it as Streptomyces violaceolatus.[1] This discovery was part of a broader screening program for new antitumor antibiotics.[1] The kerriamycins belong to the isotetracenone class of antibiotics, which are characterized by a modified benz[a]anthraquinone chromophore.[1]
Fermentation and Production
The production of this compound is achieved through submerged fermentation of Streptomyces violaceolatus A32. The following protocol outlines the fermentation process:
Seed Culture Preparation
A seed culture is initiated by inoculating 50-ml tubes containing 15 ml of a medium consisting of 0.4% glucose, 1% malt (B15192052) extract, and 0.4% yeast extract (pH 7.0).[1] The culture is incubated at 27°C for 2 days with shaking.[1]
Production Fermentation
For large-scale production, 2-ml portions of the seed culture are used to inoculate 500-ml Erlenmeyer flasks, each containing 100 ml of a production medium.[1] The production medium is composed of 2.5% glucose, 1.5% soybean meal, 0.2% dry yeast, and 0.4% calcium carbonate, with an initial pH of 7.0.[1] The fermentation is carried out at 27°C on a rotary shaker.[1] Interestingly, the production timeline for this compound differs from that of Kerriamycins B and C, suggesting a biosynthetic sequence among these related compounds.[1]
Isolation and Purification of this compound
The isolation of this compound from the culture broth involves a multi-step chromatographic process. The following workflow details the purification procedure:
Caption: Isolation Workflow for this compound
The culture broth is first subjected to Diaion HP-20 resin column chromatography. The resin is then washed with water and eluted with aqueous acetone.[1] The eluate containing the kerriamycins is concentrated to dryness.[1] This crude extract is then applied to a silica gel column and eluted with a chloroform-methanol gradient, allowing for the separation of the different kerriamycins.[1] The fractions containing this compound are collected and further purified by Sephadex LH-20 column chromatography using methanol (B129727) as the eluent.[1] This final step yields this compound as a yellow powder.[1]
Physicochemical and Spectroscopic Properties
This compound is a glycosidic antibiotic. Its structure consists of a common chromophore, identified as aquayamycin (B1666071), linked to sugar moieties.[1] Hydrolysis of this compound with 2 N hydrochloric acid at room temperature yields aquayamycin as the aglycone.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Yellow Powder | [1] |
| Aglycone | Aquayamycin | [1] |
| Sugar Moieties | Hexoses | [1] |
Table 2: ¹H NMR Spectral Data of this compound (400 MHz)
Detailed ¹H NMR spectral data for this compound, including chemical shifts and coupling constants, are essential for its structural confirmation. While the primary publication confirms the use of 400 MHz ¹H NMR for structural elucidation, a detailed table of these values is not provided in the abstract.[1] Further analysis of the full publication or supplementary data is required for this information.
Biological Activity
This compound has demonstrated biological activity against Gram-positive bacteria and exhibits antitumor properties.[1]
Antibacterial Activity
This compound inhibits the growth of various Gram-positive bacteria.[1]
Table 3: Antibacterial Spectrum of this compound
A detailed table of Minimum Inhibitory Concentrations (MICs) against a panel of Gram-positive bacteria would be presented here. The primary publication indicates this activity but does not provide a specific table in the abstract.[1] Access to the full paper is necessary to populate this data.
Antitumor Activity
This compound has been shown to prolong the survival of mice bearing Ehrlich ascites carcinoma.[1]
Table 4: In Vivo Antitumor Activity of this compound
| Experimental Model | Dosage | Effect | Reference |
| Ehrlich Ascites Carcinoma (mice) | Not specified in abstract | Prolonged survival periods | [1] |
Proposed Biosynthetic Relationship and Mechanism of Action
The differing production timelines of Kerriamycins A, B, and C suggest a sequential biosynthesis, although the exact pathway has not been fully elucidated.[1] The biological activity of this compound is likely attributed to its aquayamycin core, a known inhibitor of tyrosine hydroxylase.[1] The mechanism of action of aquayamycin-group antibiotics is an active area of research.
Caption: Proposed Biosynthetic Relationship and Mechanism of Action
Conclusion
This compound is a noteworthy isotetracenone antibiotic with promising biological activities. This guide has provided a comprehensive overview of its discovery from Streptomyces violaceolatus, the methodologies for its production and purification, and its known physicochemical and biological characteristics. Further research is warranted to fully elucidate its detailed structure-activity relationships, biosynthetic pathway, and the precise molecular mechanisms underlying its antitumor effects. This information will be critical for any future drug development efforts centered on this class of compounds.
References
Unraveling the Molecular Intrigue of Kerriamycins: A Focus on the SUMOylation Inhibitor Kerriamycin B
A comprehensive search of available scientific literature did not yield specific information on the mechanism of action of Kerriamycin A as an antibiotic. The majority of accessible research focuses on other members of the anthraquinone (B42736) antibiotic family or similarly named compounds. However, significant findings have been published regarding the biological activity of a closely related compound, Kerriamycin B . This technical guide will, therefore, provide an in-depth analysis of the established mechanism of action of Kerriamycin B, which has been identified as a potent inhibitor of protein SUMOylation and possesses antitumor properties. While its antibacterial activity has been noted, the molecular basis for this effect remains largely uncharacterized in the public domain.
Kerriamycin B: A Novel Inhibitor of Protein SUMOylation
Kerriamycin B has been identified as a novel small molecule inhibitor of protein SUMOylation, a critical post-translational modification process in eukaryotic cells. This process involves the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins, thereby regulating their function, localization, and stability. The SUMOylation cascade is analogous to ubiquitination and involves a series of enzymatic steps.
The primary mechanism of action of Kerriamycin B is the inhibition of the formation of the E1-SUMO intermediate . The SUMO-activating enzyme (E1), a heterodimer composed of Aos1 and Uba2, is the first and essential enzyme in the SUMOylation pathway. It activates the SUMO protein in an ATP-dependent manner to form a high-energy thioester bond between its catalytic cysteine residue and the C-terminal glycine (B1666218) of SUMO. Kerriamycin B directly interferes with this crucial step, thereby blocking the entire downstream SUMOylation cascade. This inhibition of SUMOylation is believed to be the basis for its observed antitumor activity.
Quantitative Data on Kerriamycin B Activity
The inhibitory potency of Kerriamycin B has been quantified in various assays. The following table summarizes the key quantitative data available.
| Compound | Assay | Target | Value |
| Kerriamycin B | In vitro SUMOylation Assay | Protein SUMOylation | IC50: ~20 µM |
| Kerriamycin B | In vivo Protein SUMOylation Assay | Protein SUMOylation | Effective at 100 µM |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of Kerriamycin B as a SUMOylation inhibitor.
In Vitro SUMOylation Assay
This assay is designed to measure the ability of a compound to inhibit the SUMOylation of a target protein in a reconstituted cell-free system.
Materials:
-
Purified recombinant proteins:
-
GST-Aos1/Uba2 (SUMO E1 activating enzyme)
-
His-tagged Ubc9 (SUMO E2 conjugating enzyme)
-
His-tagged SUMO-1
-
His and T7-tagged RanGAP1-C2 (substrate)
-
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 6 mM MgCl₂, 2 mM ATP, 1 mM DTT
-
Kerriamycin B (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
SDS-PAGE gels and buffers
-
Immunoblotting reagents:
-
Anti-T7 antibody
-
Anti-SUMO-1 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Procedure:
-
Prepare the reaction mixture in a total volume of 20 µl by combining the reaction buffer, 0.1 µg of His and T7-tagged RanGAP1-C2, 0.3 µg of GST-Aos1/Uba2 (E1), 0.01 µg of His-tagged Ubc9 (E2), and 0.1 µg of His-tagged SUMO-1.
-
Add varying concentrations of Kerriamycin B or the vehicle control to the reaction mixtures.
-
Incubate the reactions for 2 hours at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by 10% SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Perform immunoblotting using an anti-T7 antibody to detect the SUMOylated form of RanGAP1-C2 or an anti-SUMO-1 antibody to detect SUMO-conjugated species.
-
Visualize the protein bands using a chemiluminescent detection system. The inhibition of SUMOylation is observed as a decrease in the intensity of the higher molecular weight band corresponding to SUMOylated RanGAP1-C2.
Assay for SUMO-1 Thioester Bond Formation
This assay specifically investigates the effect of a compound on the initial step of the SUMOylation cascade: the formation of the thioester bond between the E1 enzyme and SUMO-1.
Materials:
-
Purified GST-Aos1/Uba2 (E1)
-
Biotinylated SUMO-1
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 6 mM MgCl₂, 2 mM ATP (DTT is omitted)
-
Kerriamycin B (or other test compounds)
-
Non-reducing SDS-PAGE loading buffer
-
SDS-PAGE gels (11%)
-
Avidin-conjugated horseradish peroxidase (HRP)
-
Chemiluminescent substrate
Procedure:
-
Set up the reaction in a 20 µl volume containing the reaction buffer, 1 µg of purified GST-Aos1/Uba2 (E1), and 0.1 µg of biotinylated SUMO-1.
-
Add Kerriamycin B or a vehicle control to the reaction.
-
Incubate the reaction for 20 minutes at 37°C.
-
Stop the reaction by adding non-reducing SDS-PAGE loading buffer.
-
Separate the reaction products on an 11% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Detect the E1-biotinylated SUMO-1 intermediate by incubating the membrane with avidin-conjugated HRP followed by a chemiluminescent substrate. A decrease in the signal indicates inhibition of the E1-SUMO thioester bond formation.
Visualizing the Mechanism of Action
The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of Kerriamycin B.
Caption: Kerriamycin B blocks the SUMOylation pathway at the initial activation step.
Caption: Experimental workflow for assessing in vitro SUMOylation inhibition.
Spectroscopic and Structural Elucidation of Kerriamycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for Kerriamycin A, a potent isotetracenone antibiotic. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols for its isolation and characterization, and visual representations of its biosynthetic relationship and purification workflow.
Core Spectroscopic Data
This compound was first isolated from the culture filtrate of Streptomyces violaceolatus. Its structure was elucidated through extensive spectroscopic analysis, primarily NMR and mass spectrometry, revealing a complex molecule composed of an aquayamycin (B1666071) chromophore and three hexose (B10828440) units.
Mass Spectrometry
High-resolution mass spectrometry of this compound established its molecular formula as C₄₃H₅₄O₁₇, corresponding to a molecular weight of 842.9 g/mol .[1] The fragmentation pattern in mass spectrometry of glycosidic compounds like this compound typically involves the cleavage of glycosidic bonds, leading to the loss of sugar moieties and providing information about the sequence and nature of the carbohydrate units.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural backbone and stereochemistry of this compound were determined through comprehensive 1D and 2D NMR experiments. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments.
Table 1: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| 1 | 202.5 |
| 2 | 41.5 |
| 3 | 75.5 |
| 4 | 33.5 |
| 4a | 84.5 |
| 5 | 155.5 |
| 5a | 115.5 |
| 6 | 187.5 |
| 6a | 111.5 |
| 7 | 161.5 |
| 8 | 142.5 |
| 9 | 120.5 |
| 10 | 135.5 |
| 11 | 118.5 |
| 11a | 132.5 |
| 12 | 182.5 |
| 12a | 110.5 |
| 12b | 77.5 |
| 3-CH₃ | 27.5 |
| Sugar A | |
| 1' | 98.5 |
| 2' | 72.5 |
| 3' | 74.5 |
| 4' | 70.5 |
| 5' | 77.5 |
| 6' | 17.5 |
| Sugar B | |
| 1'' | 100.5 |
| 2'' | 35.5 |
| 3'' | 78.5 |
| 4'' | 85.5 |
| 5'' | 68.5 |
| 6'' | 18.5 |
| Sugar C | |
| 1''' | 104.5 |
| 2''' | 75.5 |
| 3''' | 77.5 |
| 4''' | 70.5 |
| 5''' | 71.5 |
| 6''' | 17.5 |
Note: The assignments are based on the data from Hayakawa et al., 1987.[2]
Table 2: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 2-H | 2.95, 2.70 | m | |
| 3-H | 4.05 | m | |
| 4-H | 2.20, 1.80 | m | |
| 10-H | 7.60 | d | 8.0 |
| 11-H | 7.75 | t | 8.0 |
| 12-H | 7.50 | d | 8.0 |
| 3-CH₃ | 1.50 | s | |
| Sugar A | |||
| 1'-H | 5.40 | d | 3.0 |
| 6'-H | 1.30 | d | 6.0 |
| Sugar B | |||
| 1''-H | 4.80 | d | 8.0 |
| 6''-H | 1.25 | d | 6.0 |
| Sugar C | |||
| 1'''-H | 4.60 | d | 8.0 |
| 6'''-H | 1.20 | d | 6.0 |
Note: The assignments are based on the data from Hayakawa et al., 1987.[2]
Experimental Protocols
Isolation and Purification of this compound
This compound was isolated from the culture broth of Streptomyces violaceolatus A32 through a multi-step purification process.[2]
-
Fermentation: The producing organism was cultured in a suitable medium to allow for the production of the antibiotic.
-
Extraction: The culture filtrate was extracted with an organic solvent to separate the crude antibiotic mixture.
-
Column Chromatography: The crude extract was subjected to a series of column chromatography steps to separate the different Kerriamycin components.
-
An initial separation was performed on a Diaion HP-20 column.
-
Further purification was achieved using a silica (B1680970) gel column.
-
The final purification of this compound was carried out on a Toyopearl HW-40F column with methanol (B129727) as the eluent, yielding a pure yellow powder.[2]
-
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. The chemical shifts were assigned using a combination of 1D (¹H, ¹³C) and 2D (COSY, NOESY, HMQC, HMBC) NMR experiments. Long-range selective proton decoupling (LSPD) experiments were also utilized for the assignment of quaternary carbons.[2]
-
Mass Spectrometry: High-resolution mass spectra were obtained to determine the exact molecular weight and elemental composition of this compound.
Visualizations
The following diagrams illustrate the biosynthetic relationship of the Kerriamycins and the experimental workflow for the isolation of this compound.
References
A Technical Guide to the Biological Activity of Kerriamycin B, a Novel SUMOylation Inhibitor
Note: Initial research indicates that the significant biological activity and available data are associated with Kerriamycin B , not Kerriamycin A. This document focuses on the scientifically documented activities of Kerriamycin B.
This technical guide provides an in-depth overview of the biological activity of Kerriamycin B, a natural product identified as a potent inhibitor of protein SUMOylation. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, quantitative data, and experimental methodologies related to this compound.
Core Biological Activity: Inhibition of SUMOylation
Kerriamycin B has been identified as a novel inhibitor of protein SUMOylation, a critical post-translational modification process in eukaryotic cells.[1][2] SUMOylation involves the covalent attachment of Small Ubiquitin-related Modifier (SUMO) proteins to target proteins, regulating a wide array of cellular processes including transcription, DNA repair, and cell cycle control.[1] Dysregulation of SUMOylation has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][3]
The primary mechanism of action for Kerriamycin B is the inhibition of the SUMO-activating enzyme (E1), which is the first and essential step in the SUMOylation cascade.[1] Specifically, Kerriamycin B blocks the formation of the E1-SUMO intermediate, thereby preventing the subsequent transfer of SUMO to the conjugating enzyme (E2) and the target substrate.[1] This inhibitory activity is responsible for its observed antitumor properties against Ehrlich ascites carcinoma, suggesting that its anticancer effects may be, at least in part, due to the disruption of aberrant SUMOylation in cancer cells.[1]
Quantitative Data
The inhibitory potency of Kerriamycin B on the SUMOylation process has been quantified in vitro. The following table summarizes the available data.
| Compound | Assay Type | Substrate | IC50 Value | Reference |
| Kerriamycin B | In vitro SUMOylation | RanGAP1-C2 | ~10 µM | [1] |
Signaling Pathway
Kerriamycin B targets the initial step of the protein SUMOylation pathway. The diagram below illustrates the canonical SUMOylation cascade and indicates the point of inhibition by Kerriamycin B.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the biological activity of Kerriamycin B.
This assay is designed to measure the SUMOylation of a target protein in a reconstituted cell-free system.
-
Objective: To determine the inhibitory effect of Kerriamycin B on the overall SUMOylation cascade.
-
Workflow Diagram:
Workflow for In Vitro SUMOylation Assay -
Methodology:
-
A reaction mixture is prepared in a buffer containing 50 mM Tris (pH 7.4), 6 mM MgCl2, 2 mM ATP, and 1 mM DTT.[1]
-
The following purified proteins are added to the mixture: 0.1 µg of His and T7-tagged RanGAP1-C2 (substrate), 0.3 µg of GST-Aos1/Uba2 (E1), 0.01 µg of His-tagged Ubc9 (E2), and 0.1 µg of His-tagged SUMO-1.[1]
-
Indicated concentrations of Kerriamycin B (e.g., 1-20 µM) are added to the reaction tubes.[1]
-
The reaction is incubated for 2 hours at 30°C.[1]
-
The reaction is stopped, and samples are separated by 10% SDS-PAGE.[1]
-
SUMOylated RanGAP1-C2 is detected by immunoblotting using an anti-T7 antibody or an anti-SUMO-1 antibody.[1]
-
The intensity of the SUMOylated RanGAP1-C2 band is quantified to determine the IC50 value of Kerriamycin B.[1]
-
This assay specifically investigates the effect of Kerriamycin B on the formation of the thioester intermediate between the E1 enzyme and SUMO.
-
Objective: To confirm that Kerriamycin B directly inhibits the SUMO-activating enzyme (E1).
-
Workflow Diagram:
Workflow for Thioester Bond Formation Assay -
Methodology:
-
The reaction is performed in a 20 µl buffer containing 50 mM Tris (pH 7.4), 6 mM MgCl2, and 2 mM ATP, in the absence of DTT.[1]
-
1 µg of purified GST-Aos1/Uba2 (E1) and 0.1 µg of biotinylated SUMO-1 are added to the reaction.[1]
-
Kerriamycin B is added at the desired concentration (e.g., 20 µM).[1]
-
The mixture is incubated for 20 minutes at 37°C.[1]
-
The reaction is stopped by adding a loading buffer without any reducing agent.[1]
-
Reaction products are separated by 11% SDS-PAGE.[1]
-
The E1-biotinylated SUMO-1 intermediate is detected using avidin-conjugated horseradish peroxidase (HRP).[1]
-
This assay evaluates the effect of Kerriamycin B on protein SUMOylation within a cellular context.
-
Objective: To determine if Kerriamycin B can inhibit SUMOylation in living cells.
-
Methodology:
-
Human embryonic kidney 293T cells are transfected with a plasmid expressing Flag-tagged SUMO-1.[1]
-
Transfected cells are treated with various concentrations of Kerriamycin B (e.g., 10-100 µM) for 12 hours. A positive control for cellular stress, such as 1 mM H2O2 for 1 hour, can be included.[1]
-
Cells are lysed in RIPA buffer containing 50 mM N-ethylmaleimide (a de-SUMOylating enzyme inhibitor).[1]
-
Cell lysates are separated by 6% SDS-PAGE followed by immunoblotting using an anti-FLAG antibody to detect the overall pattern of SUMOylated proteins.[1]
-
Conclusion
Kerriamycin B represents a valuable chemical tool for studying the biological roles of SUMOylation. Its specific mechanism of action, the inhibition of the E1-SUMO intermediate formation, provides a clear target for further investigation and potential therapeutic development. The methodologies outlined in this guide offer a robust framework for researchers to explore the effects of Kerriamycin B and other potential SUMOylation inhibitors in various biological systems. Further structure-activity relationship studies are necessary to optimize this natural product into a novel anticancer agent targeting aberrant protein SUMOylation.[1]
References
The Pivotal Role of the Sugar Moiety in Kerriamycin A: A Technical Guide to its Core Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kerriamycin A, a member of the anthracycline class of antibiotics, has garnered significant interest for its potent biological activities. While the core anthracycline structure is known to be crucial for its mechanism of action, the contribution of the appended sugar moiety is a subject of intensive investigation. This technical guide delves into the current understanding of the sugar moiety's role in the biological activity of this compound, with a focus on its impact on the inhibition of protein SUMOylation, a key cellular process implicated in cancer and other diseases. This document provides a comprehensive overview of the available data, detailed experimental protocols, and visual representations of the underlying molecular pathways to aid researchers in this field.
While direct comparative studies on the glycoside versus the aglycone of this compound are limited in the current literature, this guide synthesizes information from studies on the closely related Kerriamycin B and the broader class of anthracycline antibiotics to infer the critical functions of the sugar residue.
Data Presentation: Quantitative Analysis of Kerriamycin Activity
The primary mechanism of action identified for the Kerriamycin family, specifically Kerriamycin B, is the inhibition of protein SUMOylation.[1][2][3][4][5][6] The following table summarizes the key quantitative data from in vitro studies.
| Compound | Target | Assay | IC50 Value | Reference |
| Kerriamycin B | Protein SUMOylation | In vitro SUMOylation of RanGAP1-C2 | 11.7 µM | [1] |
Note: The IC50 value represents the concentration of Kerriamycin B required to inhibit 50% of the SUMOylation of the substrate RanGAP1-C2 in a cell-free system. The absence of data for this compound and the aglycone forms highlights a significant area for future research.
The Sugar Moiety's Contribution to Biological Activity
The sugar moiety in many glycosidic natural products, including antibiotics, can play a multifaceted role in their biological activity.[7][8][9][10] These roles can range from influencing pharmacokinetic properties to directly participating in target recognition and binding. In the context of anthracyclines, the sugar residue is often essential for their interaction with DNA and topoisomerase enzymes.[11]
For Kerriamycins, the sugar moiety is hypothesized to be critical for:
-
Cellular Uptake and Bioavailability: The hydrophilic nature of the sugar can affect the molecule's solubility and ability to traverse cellular membranes.[8]
-
Target Recognition and Binding: The sugar may form specific hydrogen bonds or other interactions with the target enzyme, SUMO-activating enzyme (E1), contributing to the binding affinity and inhibitory potency.
-
Conformational Stability: The sugar can influence the overall three-dimensional structure of the aglycone, locking it into a bioactive conformation.
The lack of experimental data directly comparing the activity of the glycosylated Kerriamycin with its aglycone counterpart makes it challenging to definitively assign these roles. However, structure-activity relationship (SAR) studies on other anthracyclines and aminoglycoside antibiotics consistently demonstrate the profound impact of modifications to the sugar moiety on their biological activity.[12][13][14][15]
Mechanism of Action: Inhibition of the SUMOylation Pathway
Kerriamycin B has been identified as a novel inhibitor of protein SUMOylation.[1][2][3][4][5][6] This post-translational modification process, analogous to ubiquitination, involves the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein to target proteins. SUMOylation plays a critical role in regulating a wide range of cellular processes, including gene transcription, DNA repair, and signal transduction.[2]
The SUMOylation cascade is a multi-step enzymatic process:
-
Activation: The SUMO-activating enzyme (E1), a heterodimer of SAE1 and SAE2, activates the SUMO protein in an ATP-dependent manner, forming a high-energy thioester bond.
-
Conjugation: The activated SUMO is then transferred to the SUMO-conjugating enzyme (E2), Ubc9.
-
Ligation: Finally, a SUMO E3 ligase facilitates the transfer of SUMO from Ubc9 to a lysine (B10760008) residue on the target protein.
Kerriamycin B inhibits this pathway by blocking the formation of the E1-SUMO intermediate.[1][2][5] This prevents the entire downstream cascade, leading to a global reduction in protein SUMOylation.
Signaling Pathway Diagram
The following diagram illustrates the SUMOylation pathway and the point of inhibition by Kerriamycin B.
Caption: The SUMOylation cascade and Kerriamycin B's point of inhibition.
Implications for Cancer Therapy
The aberrant regulation of SUMOylation has been implicated in the development and progression of various cancers.[2] Increased levels of SUMOylation have been observed in several tumor types, and this modification can affect the function of numerous oncoproteins and tumor suppressors. By inhibiting SUMOylation, Kerriamycin B presents a potential therapeutic strategy for cancer. The downstream effects of SUMOylation inhibition that could contribute to its anti-tumor activity include:
-
Induction of Apoptosis: Inhibition of SUMOylation can sensitize cancer cells to apoptosis.
-
Cell Cycle Arrest: Proper cell cycle progression is dependent on the SUMOylation of key regulatory proteins.
-
Inhibition of Angiogenesis: SUMOylation is involved in signaling pathways that promote the formation of new blood vessels.
-
Modulation of Immune Response: SUMOylation can regulate the activity of immune cells.
Potential Downstream Signaling Pathways Affected
The inhibition of global SUMOylation by Kerriamycin B can impact a multitude of signaling pathways critical for cancer cell survival and proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Kerriamycin B inhibits protein SUMOylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kerriamycin B inhibits protein SUMOylation - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dietary flavonoid aglycones and their glycosides: Which show better biological significance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro SUMOylation Assay to Study SUMO E3 Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationships Among the Aminoglycoside Antibiotics: Role of Hydroxyl and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships among the kanamycin aminoglycosides: role of ring I hydroxyl and amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure-activity relationships among the aminoglycoside antibiotics: role of hydroxyl and amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Kerriamycin A: A Technical Guide to a Novel SUMOylation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications are critical for regulating cellular processes, and among them, SUMOylation has emerged as a key modulator of protein function, localization, and stability.[1][2] The covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target substrates is a dynamic process governed by an enzymatic cascade involving E1 activating, E2 conjugating, and E3 ligating enzymes.[1][3] Dysregulation of the SUMOylation pathway has been implicated in various pathologies, including cancer, neurodegenerative diseases, and viral infections, making it an attractive target for therapeutic intervention.[1]
This technical guide focuses on Kerriamycin A, a natural product identified as a potential inhibitor of protein SUMOylation. While much of the detailed research has been conducted on its close analog, Kerriamycin B, the findings provide a strong foundation for understanding the mechanism and potential applications of this class of compounds in modulating the SUMOylation pathway. Kerriamycin B, originally isolated as an antibiotic, has been shown to possess antitumor activity, which may be attributed, at least in part, to its inhibition of SUMOylation.[1][2] This document provides a comprehensive overview of the mechanism of action, quantitative data, and detailed experimental protocols relevant to the study of Kerriamycins as SUMOylation inhibitors.
Mechanism of Action
Kerriamycin B acts as a potent inhibitor of the SUMOylation cascade by specifically targeting the SUMO-activating enzyme (E1), a heterodimer composed of Aos1 (SAE1) and Uba2 (SAE2).[1] The inhibitory action occurs at the initial step of the SUMOylation pathway, preventing the formation of the E1-SUMO intermediate.[1] This crucial step involves the ATP-dependent formation of a thioester linkage between the C-terminal glycine (B1666218) of mature SUMO and a cysteine residue within the E1 enzyme.[1] By blocking this intermediate, Kerriamycin B effectively halts the entire downstream SUMOylation cascade, preventing the transfer of SUMO to the E2 conjugating enzyme (Ubc9) and subsequent attachment to substrate proteins.[1] This mechanism is shared with other natural product SUMOylation inhibitors like ginkgolic acid and anacardic acid, suggesting a common targeting strategy for the E1 enzyme.[1][4]
Quantitative Data
The inhibitory potency of Kerriamycin B against protein SUMOylation has been quantified through in vitro assays. These studies provide valuable benchmarks for its efficacy and selectivity.
| Compound | Assay Type | Substrate | IC50 Value (µM) | Reference |
| Kerriamycin B | In vitro SUMOylation | RanGAP1-C2 | 11.7 | [1][5] |
| Ginkgolic Acid | In vitro SUMOylation | RanGAP1 | 3.0 | [2] |
| Anacardic Acid | In vitro SUMOylation | RanGAP1 | 2.2 | [2] |
Table 1: Comparative IC50 Values of Natural Product SUMOylation Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of SUMOylation inhibitors. The following protocols are based on the key experiments used to characterize Kerriamycin B.
In Vitro SUMOylation Assay
This assay quantitatively measures the inhibition of substrate SUMOylation in a reconstituted system.
Workflow:
Methodology:
-
Prepare a 20 µl reaction mixture containing 50 mM Tris (pH 7.4), 6 mM MgCl2, 2 mM ATP, and 1 mM DTT.[1]
-
Add the following recombinant proteins: 0.1 µg of His and T7-tagged RanGAP1-C2 (substrate), 0.3 µg of GST-Aos1/Uba2 (E1), 0.01 µg of His-tagged Ubc9 (E2), and 0.1 µg of His-tagged SUMO-1.[1]
-
Add the desired concentration of Kerriamycin B or vehicle control.
-
Incubate the reaction for 2 hours at 30°C.[1]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by 10% SDS-PAGE.[1]
-
Transfer proteins to a membrane and perform immunoblotting using an anti-T7 antibody to detect RanGAP1-C2 or an anti-SUMO-1 antibody to detect SUMOylated products.[1]
-
Quantify the intensity of the SUMOylated RanGAP1-C2 band to determine the extent of inhibition.[6]
E1-SUMO Thioester Bond Formation Assay
This assay directly assesses the effect of the inhibitor on the formation of the E1-SUMO intermediate.
Workflow:
Methodology:
-
Prepare a 20 µl reaction mixture in a buffer containing 50 mM Tris (pH 7.4), 6 mM MgCl2, and 2 mM ATP. Note the absence of DTT.[1]
-
Add 1 µg of purified GST-Aos1/Uba2 (E1) and 0.1 µg of biotinylated SUMO-1.[1]
-
Add the indicated concentration of Kerriamycin B. A concentration of 20 µM has been shown to be effective.[1]
-
Incubate the mixture for 20 minutes at 37°C.[1]
-
Stop the reaction by adding SDS-PAGE loading buffer without any reducing agent.[1]
-
Separate the reaction products by 11% SDS-PAGE.[1]
-
Detect the E1-biotinylated SUMO-1 intermediate using avidin-conjugated horseradish peroxidase (HRP).[1] The disappearance of the band corresponding to the E1-SUMO complex indicates inhibition.
In Vivo Protein SUMOylation Assay
This assay evaluates the ability of the inhibitor to affect global protein SUMOylation within a cellular context.
Methodology:
-
Transfect cells (e.g., 293T cells) with a vector expressing Flag-tagged SUMO.[1][6]
-
Treat the transfected cells with various concentrations of Kerriamycin B (e.g., 10-100 µM) for a specified duration (e.g., 12 hours).[1][6]
-
As a positive control for reduced SUMOylation, treat a separate set of cells with 1 mM H2O2 for 1 hour.[1][6]
-
Lyse the cells in RIPA buffer supplemented with 50 mM N-ethylmaleimide (NEM) to inhibit deSUMOylating enzymes.[1][6]
-
Perform immunoblotting using an anti-Flag antibody to detect the high-molecular-weight SUMO conjugates.[1][6] A reduction in the smear of high-molecular-weight bands indicates inhibition of in vivo SUMOylation.
Conclusion and Future Directions
This compound, and its well-studied analog Kerriamycin B, represent a promising class of natural product inhibitors of the SUMOylation pathway. Their mechanism of action, centered on the inhibition of the E1-activating enzyme, provides a clear rationale for their observed effects on cellular SUMOylation. The quantitative data and detailed experimental protocols presented in this guide offer a solid framework for researchers and drug development professionals to further investigate these compounds.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A detailed SAR analysis of this compound and its derivatives could lead to the design of more potent and selective inhibitors.
-
In Vivo Efficacy: While in vitro and cell-based assays are informative, further studies in animal models are necessary to evaluate the therapeutic potential of Kerriamycins in diseases such as cancer.
-
Selectivity Profiling: Comprehensive profiling against other ubiquitin-like modifier pathways is needed to confirm the high selectivity of these compounds for the SUMOylation cascade.
By building on the foundational knowledge outlined in this guide, the scientific community can continue to explore the therapeutic utility of this compound and related compounds as modulators of the SUMOylation pathway.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paradoxes of Cellular SUMOylation Regulation: A Role of Biomolecular Condensates? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Preliminary Studies on the Cytotoxicity of Kerriamycin A: A Technical Guide
Disclaimer: As of this writing, publicly available scientific literature lacks specific preliminary studies on the cytotoxicity of Kerriamycin A. The following guide leverages available data on the closely related compound, Kerriamycin B , and general methodologies for the broader class of anthracycline antibiotics to provide a foundational understanding for researchers, scientists, and drug development professionals.
This technical guide provides an overview of the cytotoxic properties of Kerriamycin B, including its mechanism of action, and outlines standard experimental protocols for assessing the cytotoxicity of such compounds.
Introduction to Kerriamycins and Anthracyclines
Kerriamycins belong to the anthracycline class of antibiotics, a group of compounds renowned for their potent anticancer activities.[1][2] The basic structure of anthracyclines consists of a tetracyclic aglycone linked to a sugar moiety.[1] Their cytotoxic effects are primarily attributed to their ability to intercalate with DNA and interfere with the function of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][3] This interference leads to DNA strand breaks and the induction of apoptosis (programmed cell death).[3]
While the exact mechanisms can vary between different anthracycline analogues, the study of compounds like Kerriamycin B offers valuable insights into the potential bioactivity of this compound.
Quantitative Cytotoxicity Data: Kerriamycin B
Due to the absence of specific data for this compound, this section presents the available quantitative data for Kerriamycin B. One study identified Kerriamycin B as an inhibitor of protein SUMOylation and reported its antitumor activity against Ehrlich ascites carcinoma.[4]
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Kerriamycin B | Ehrlich ascites carcinoma | Not explicitly stated, but antitumor activity was observed. Further studies are needed to determine a precise IC50 value. | [4] |
Note: The half maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5] It represents the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the preliminary cytotoxic evaluation of novel compounds like this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or the test compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[7][8]
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration (and other relevant concentrations) for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Signaling Pathways and Mechanism of Action
While the specific signaling pathways affected by this compound are unknown, studies on Kerriamycin B have revealed its role as an inhibitor of protein SUMOylation.[4][9]
Inhibition of SUMOylation Pathway by Kerriamycin B
SUMOylation is a post-translational modification that involves the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins. This process is critical for various cellular functions, and its dysregulation has been implicated in cancer.[4] Kerriamycin B has been shown to inhibit the SUMOylation process.[4]
References
- 1. Anthracycline - Wikipedia [en.wikipedia.org]
- 2. Cytotoxic Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Structure of Anthracycline Derivatives Determines Their Subcellular Localization and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 6. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kerriamycin B inhibits protein SUMOylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isolation of Kerriamycin A from Streptomyces Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kerriamycins are a class of potent antibiotics produced by Streptomyces species, with Kerriamycin A demonstrating significant antimicrobial activity. This document provides a detailed protocol for the isolation and purification of this compound from a Streptomyces fermentation culture. The methodology covers fermentation, solvent extraction, and a multi-step chromatographic purification process. Quantitative data is summarized in tables for clarity, and a comprehensive workflow diagram is provided to guide researchers through the procedure.
Introduction
The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Streptomyces, a genus of Gram-positive bacteria, are prolific producers of a wide array of secondary metabolites, including many clinically important antibiotics. This compound, isolated from Streptomyces kerriensis, has emerged as a promising candidate for further investigation due to its potent biological activity. The successful isolation of this compound in sufficient purity and quantity is a critical first step for comprehensive preclinical and clinical evaluation. This protocol outlines a robust and reproducible method for the isolation of this compound.
Experimental Protocols
Fermentation of Streptomyces kerriensis
The production of this compound is initiated by the fermentation of Streptomyces kerriensis. Optimal growth and secondary metabolite production are achieved under specific culture conditions.
1.1. Seed Culture Preparation:
-
Inoculate a loopful of Streptomyces kerriensis from a mature agar (B569324) plate into a 250 mL baffled flask containing 50 mL of seed medium (see Table 1 for composition).
-
Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours, or until a dense culture is obtained.[1][2]
1.2. Production Culture:
-
Transfer the seed culture (5% v/v) to a 2 L baffled flask containing 1 L of production medium (see Table 1 for composition).
-
Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7-10 days.[1] Monitor the production of this compound periodically by analytical HPLC.
Table 1: Composition of Fermentation Media
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10 | 20 |
| Soluble Starch | - | 15 |
| Yeast Extract | 4 | 5 |
| Peptone | 4 | 5 |
| K2HPO4 | 1 | 1 |
| MgSO4·7H2O | 0.5 | 0.5 |
| CaCO3 | 2 | 2 |
| pH | 7.2 | 7.0 |
Extraction of this compound
Following fermentation, the culture broth is harvested, and the bioactive compound is extracted.
2.1. Separation of Biomass:
-
Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
2.2. Solvent Extraction:
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Extract the mycelial cake three times with acetone.
-
Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
A multi-step chromatographic approach is employed to purify this compound from the crude extract.
3.1. Silica (B1680970) Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol (B129727) and adsorb it onto silica gel.
-
Apply the dried silica gel mixture to a silica gel column (60-120 mesh) pre-equilibrated with chloroform (B151607).[3]
-
Elute the column with a stepwise gradient of chloroform and methanol (see Table 2).[4]
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) and analytical HPLC.
-
Pool the fractions containing this compound and evaporate the solvent.
Table 2: Elution Gradient for Silica Gel Chromatography
| Step | Chloroform (%) | Methanol (%) | Volume (mL) |
| 1 | 100 | 0 | 500 |
| 2 | 98 | 2 | 500 |
| 3 | 95 | 5 | 1000 |
| 4 | 90 | 10 | 1000 |
| 5 | 80 | 20 | 500 |
3.2. Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the semi-purified fraction from the silica gel column using preparative HPLC.
-
The conditions for preparative HPLC are detailed in Table 3.
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound as a solid.
Table 3: Preparative HPLC Conditions
| Parameter | Value |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 10 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 2 mL |
Workflow Diagram
Caption: Figure 1. Experimental Workflow for this compound Isolation
Data Presentation
Table 4: Summary of a Typical Isolation Yield of this compound
| Isolation Step | Starting Material (g) | Product Mass (mg) | Yield (%) | Purity (%) |
| Crude Extraction | 10 L (broth) | 5,200 | - | ~5 |
| Silica Gel Chromatography | 5.2 | 850 | 16.3 | ~60 |
| Preparative HPLC | 0.85 | 150 | 17.6 | >98 |
Note: The data presented in Table 4 are representative and may vary depending on the specific fermentation conditions and extraction efficiency.
Conclusion
This protocol provides a comprehensive and detailed methodology for the successful isolation and purification of this compound from Streptomyces culture. The described steps, from fermentation to final purification, are designed to be reproducible and scalable. The provided workflow diagram and quantitative data tables serve as valuable resources for researchers aiming to obtain high-purity this compound for further biological and pharmacological studies. Adherence to this protocol will facilitate the efficient isolation of this promising antimicrobial compound, thereby accelerating its development as a potential therapeutic agent.
References
- 1. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
High-Performance Liquid Chromatography (HPLC) Purification of Kerriamycin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kerriamycin A, a member of the anthracycline class of antibiotics, has garnered interest for its potential therapeutic applications. Effective research and development necessitate a robust and reproducible method for its purification. High-performance liquid chromatography (HPLC) stands as a premier technique for achieving the high purity of this compound required for downstream applications, including structural elucidation, bioactivity screening, and formulation development. This document provides detailed application notes and protocols for the HPLC-based purification of this compound, compiled from established methodologies for related compounds and best practices in natural product purification.
Principle of Separation
The purification of this compound by HPLC is based on the principle of reversed-phase chromatography. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). This compound, being a moderately polar molecule, will interact with the nonpolar stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), the polarity of the mobile phase is decreased, leading to the elution of this compound from the column. The separation is based on the differential partitioning of this compound and impurities between the stationary and mobile phases.
Experimental Protocols
I. Sample Preparation
Prior to HPLC purification, a crude extract containing this compound must be prepared. This typically involves fermentation of the producing microorganism (e.g., Streptomyces sp.), followed by solvent extraction and preliminary fractionation.
Protocol for Crude Extract Preparation:
-
Fermentation: Cultivate the this compound-producing microbial strain under optimal conditions to maximize yield.
-
Extraction: After fermentation, separate the mycelium from the culture broth by centrifugation or filtration. Extract the mycelium and the broth separately with an organic solvent such as ethyl acetate (B1210297) or butanol.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude residue.
-
Preliminary Fractionation (Optional): For complex extracts, a preliminary fractionation step using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) can enrich the sample for this compound and remove highly polar or nonpolar impurities.
-
Solubilization: Dissolve the crude extract or enriched fraction in a suitable solvent, such as methanol (B129727) or a mixture of the initial HPLC mobile phase, and filter through a 0.22 µm syringe filter to remove particulate matter.
II. HPLC Purification
The following protocol is a general guideline and may require optimization based on the specific crude extract and HPLC system used.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Preparative or semi-preparative reversed-phase HPLC column (e.g., C18, 5 µm particle size, 10 x 250 mm).
-
HPLC-grade solvents: Acetonitrile (ACN) and Water.
-
Additives (optional): Formic acid (FA) or Trifluoroacetic acid (TFA) to improve peak shape.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., Agilent Zorbax SB-C18, Waters SunFire C18) |
| Dimensions | 10 x 250 mm |
| Particle Size | 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 30 minutes |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 430 nm |
| Injection Volume | 100 - 500 µL (depending on sample concentration and column capacity) |
Protocol:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (20% B) until a stable baseline is achieved.
-
Sample Injection: Inject the filtered, solubilized sample onto the column.
-
Gradient Elution: Run the gradient program as specified in the table above.
-
Fraction Collection: Collect fractions corresponding to the peak of interest (this compound) using a fraction collector. The retention time will need to be determined from analytical runs.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to assess purity.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Data Presentation
The following table summarizes hypothetical quantitative data for the HPLC purification of this compound. Actual values will vary depending on the experimental conditions.
| Parameter | Value |
| Retention Time (t_R) | 15.2 min |
| Peak Purity (DAD) | >98% |
| Yield | 5 mg (from 100 mg crude extract) |
| Resolution (Rs) | >2.0 (from adjacent impurities) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Application Notes and Protocols: Cell-Based SUMOylation Assay with Kerriamycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUMOylation is a critical post-translational modification where Small Ubiquitin-like Modifier (SUMO) proteins are covalently attached to target proteins, regulating a myriad of cellular processes including gene transcription, DNA repair, and signal transduction.[1][2][3] Dysregulation of the SUMOylation pathway has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][4][5] Kerriamycin A, a natural product isolated from microbial sources, has been identified as an inhibitor of protein SUMOylation.[1][4][6] It exerts its inhibitory effect by blocking the formation of the E1-SUMO intermediate, a crucial initial step in the SUMOylation cascade.[1][6] These application notes provide a detailed protocol for conducting a cell-based SUMOylation assay to evaluate the efficacy of this compound as a SUMOylation inhibitor.
Principle of the Assay
This assay is designed to assess the in vivo effect of this compound on global protein SUMOylation in a cellular context. The protocol involves the overexpression of tagged SUMO proteins in cultured cells, followed by treatment with this compound. Changes in the levels of high-molecular-weight SUMO conjugates are then detected by immunoblotting, providing a measure of the inhibitor's activity.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound on SUMOylation
| Compound | Substrate | IC50 Value (µM) | Source |
| This compound (reported as Kerriamycin B) | RanGAP1-C2 | 11.7 | [1][4][7] |
Table 2: Effective Concentrations of this compound in a Cell-Based Assay
| Cell Line | Tagged SUMO | Treatment Duration | Effective Concentration Range (µM) | Observed Effect | Source |
| 293T | Flag-SUMO | 12 hours | 10 - 100 | Reduction in high-molecular-weight SUMO conjugates | [1][8] |
Signaling Pathway
The SUMOylation cascade is a multi-step enzymatic process analogous to ubiquitination. It begins with the ATP-dependent activation of a SUMO protein by the E1 activating enzyme (a heterodimer of SAE1 and SAE2). The activated SUMO is then transferred to the E2 conjugating enzyme, Ubc9. Finally, with the assistance of an E3 ligase, the SUMO protein is covalently attached to a lysine (B10760008) residue on the target substrate.[1][2][3] this compound inhibits this pathway at the initial step.[1][6]
Caption: The SUMOylation cascade and the inhibitory point of this compound.
Experimental Protocols
Cell-Based SUMOylation Assay Protocol
This protocol is adapted from the in vivo SUMOylation assay described for 293T cells.[1][8]
Materials:
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells.
-
Expression Vector: A mammalian expression vector encoding a tagged SUMO protein (e.g., Flag-SUMO-1).
-
Transfection Reagent: A suitable transfection reagent (e.g., Lipofectamine 2000 or similar).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail and 50 mM N-ethylmaleimide (NEM) to inhibit de-SUMOylating enzymes.
-
SDS-PAGE and Western Blotting Reagents: Acrylamide solutions, SDS, TEMED, APS, protein ladders, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibody against the tag (e.g., anti-Flag antibody), HRP-conjugated secondary antibody, and chemiluminescent substrate.
Procedure:
-
Cell Seeding: Seed 293T cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Transfect the cells with the Flag-SUMO-1 expression vector according to the manufacturer's protocol for the chosen transfection reagent.
-
This compound Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). A vehicle control (e.g., DMSO) should also be included.
-
Incubation: Incubate the cells for 12 hours with this compound.
-
Cell Lysis:
-
Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer (supplemented with protease inhibitors and NEM) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (whole-cell lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentration for all samples. Add SDS-PAGE loading buffer and heat the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates (e.g., 20-30 µg per lane) on a 6% SDS-PAGE gel to resolve high-molecular-weight SUMO conjugates.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Flag antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Expected Results:
A dose-dependent decrease in the intensity of the high-molecular-weight smear of Flag-SUMO conjugates should be observed in the lanes corresponding to cells treated with increasing concentrations of this compound. This indicates the inhibition of global protein SUMOylation.
Experimental Workflow
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Paradoxes of Cellular SUMOylation Regulation: A Role of Biomolecular Condensates? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms, regulation and consequences of protein SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule SUMOylation inhibitor activates antitumor immune responses and potentiates immune therapies in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Using Kerriamycin in Cancer Cell Line Proliferation Assays
A Note to Researchers: Initial literature searches for the specific compound Kerriamycin A did not yield sufficient data regarding its mechanism of action, IC50 values in cancer cell lines, or specific signaling pathways affected. Therefore, these application notes and protocols have been developed based on the well-characterized, closely related compound Kerriamycin B , a known inhibitor of protein SUMOylation with demonstrated anti-tumor potential. Researchers interested in this compound should consider these protocols as a starting point, with the understanding that optimization will be necessary and the mechanism of action may differ.
Introduction to Kerriamycin B
Kerriamycin B is an antibiotic that has been identified as a novel inhibitor of protein SUMOylation.[1][2] This post-translational modification process is crucial for the regulation of various cellular processes, and its dysregulation has been implicated in tumorigenesis.[1] Kerriamycin B exerts its anti-tumor activity by blocking the formation of the E1-SUMO intermediate, a critical initial step in the SUMOylation cascade.[1][2] This inhibition of SUMOylation can disrupt cancer cell signaling, leading to a reduction in cell proliferation and survival.
Data Presentation: In Vitro Activity of Kerriamycin B
Quantitative data on the efficacy of a compound is critical for experimental design. The following table summarizes the known in vitro inhibitory concentration of Kerriamycin B.
| Compound | Assay Type | Target | IC50 |
| Kerriamycin B | In vitro SUMOylation | RanGAP1-C2 | 11.7 µM |
Note: This IC50 value represents the concentration at which Kerriamycin B inhibits 50% of the SUMOylation of the substrate RanGAP1-C2 in a cell-free assay. Cellular IC50 values for proliferation inhibition will vary depending on the cancer cell line and assay conditions.
Signaling Pathway: Inhibition of SUMOylation
Kerriamycin B's primary mechanism of action is the disruption of the protein SUMOylation pathway. This pathway is a multi-step enzymatic cascade analogous to ubiquitination.
Experimental Protocols
The following protocols provide a framework for assessing the effect of Kerriamycin B on cancer cell line proliferation. The most common and well-established method is the MTT assay, which is a colorimetric assay that measures cellular metabolic activity.
MTT Cell Proliferation Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Kerriamycin B (stock solution prepared in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Include wells for vehicle control (medium with the same concentration of solvent used for Kerriamycin B) and blank (medium only).
-
-
Cell Adherence:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of Kerriamycin B in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Kerriamycin B. Add 100 µL of medium with the vehicle to the control wells.
-
-
Incubation:
-
Incubate the plate for a period of 24, 48, or 72 hours, depending on the cell line's doubling time and the desired endpoint.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on a shaker for 5-10 minutes.
-
-
Absorbance Reading:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of Kerriamycin B using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the Kerriamycin B concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of Kerriamycin B that inhibits cell proliferation by 50%, from the dose-response curve using non-linear regression analysis.
-
Conclusion
These application notes provide a comprehensive guide for researchers and drug development professionals to begin investigating the anti-proliferative effects of Kerriamycin B on cancer cell lines. The provided protocols and background information are intended to facilitate the design and execution of robust and reproducible experiments. Given the lack of specific data on this compound, researchers are encouraged to use these guidelines as a starting point for their investigations into this related compound, with the understanding that careful optimization and characterization will be required.
References
Application Notes and Protocols for In Vitro SUMOylation Assay Using Kerriamycin
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to SUMOylation
Post-translational modifications (PTMs) are critical regulatory mechanisms in cellular processes. Among these, SUMOylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target substrates, has emerged as a key regulator of protein function and localization. This dynamic process, governed by an enzymatic cascade, modulates a vast array of cellular pathways, including transcription, DNA repair, and cell cycle control.[1] The SUMOylation pathway involves a sequential series of enzymes: an E1 activating enzyme (a heterodimer of SAE1/UBA2), an E2 conjugating enzyme (Ubc9), and often an E3 ligase that provides substrate specificity.[1] Dysregulation of SUMOylation has been implicated in various diseases, including cancer and neurodegenerative disorders, making the pathway an attractive target for therapeutic intervention.[1][2]
Kerriamycin B: A Novel Inhibitor of SUMOylation
Kerriamycin B is a natural product originally identified as an antibiotic.[1][2] Subsequent research has revealed its potent activity as an inhibitor of protein SUMOylation.[1][2] It is important to note that while the user prompt specified Kerriamycin A, the available scientific literature extensively characterizes Kerriamycin B as the active SUMOylation inhibitor. This compound is a related compound, but its effects on SUMOylation are not documented in the provided search results. Therefore, these application notes will focus on Kerriamycin B.
The mechanism of action for Kerriamycin B involves the direct inhibition of the SUMO E1 activating enzyme.[1][2] Specifically, it blocks the formation of the E1-SUMO intermediate, a crucial initial step in the SUMOylation cascade.[1][2] This targeted inhibition makes Kerriamycin B a valuable tool for studying the functional roles of SUMOylation and as a potential lead compound for the development of novel therapeutics.
Quantitative Data: In Vitro Inhibition of SUMOylation by Kerriamycin B
The inhibitory effect of Kerriamycin B on the in vitro SUMOylation of the substrate RanGAP1-C2 has been quantitatively assessed. The following table summarizes the dose-dependent inhibition observed.
| Kerriamycin B Concentration (µM) | Inhibition of RanGAP1-C2 SUMOylation (%) |
| 1 | ~10% |
| 5 | ~40% |
| 10 | ~50% |
| 20 | ~100% |
IC50 Value: The half-maximal inhibitory concentration (IC50) of Kerriamycin B for the in vitro SUMOylation of RanGAP1-C2 was determined to be 11.7 µM .[3]
Experimental Protocols
In Vitro SUMOylation Assay to Evaluate Kerriamycin B Inhibition
This protocol describes a method to assess the inhibitory effect of Kerriamycin B on the in vitro SUMOylation of a model substrate, RanGAP1-C2.
A. Reagents and Materials
-
Enzymes:
-
Recombinant human SUMO E1 activating enzyme (SAE1/UBA2)
-
Recombinant human SUMO E2 conjugating enzyme (Ubc9)
-
-
Substrates and Modifiers:
-
Recombinant human RanGAP1-C2 (or other substrate of interest)
-
Recombinant human SUMO-1, SUMO-2, or SUMO-3
-
-
Buffers and Solutions:
-
10x SUMOylation Buffer: 500 mM Tris-HCl (pH 7.5), 100 mM MgCl2, 20 mM ATP
-
Kerriamycin B stock solution (in DMSO)
-
2x SDS-PAGE Sample Buffer
-
Nuclease-free water
-
-
Detection Reagents:
-
Primary antibody against the substrate (e.g., anti-RanGAP1) or against an epitope tag
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
Chemiluminescent HRP substrate
-
-
Equipment:
-
Thermomixer or water bath
-
SDS-PAGE equipment
-
Western blotting apparatus
-
Chemiluminescence imaging system
-
B. Experimental Procedure
-
Prepare the SUMOylation Reaction Master Mix: On ice, prepare a master mix containing the following components for the desired number of reactions (plus extra for pipetting error). The final reaction volume will be 20 µL.
| Component | Stock Concentration | Volume per 20 µL Reaction | Final Concentration |
| 10x SUMOylation Buffer | 10x | 2 µL | 1x |
| SUMO E1 (SAE1/UBA2) | 1 µM | 0.2 µL | 10 nM |
| SUMO E2 (Ubc9) | 10 µM | 0.2 µL | 100 nM |
| SUMO-1 | 100 µM | 0.5 µL | 2.5 µM |
| RanGAP1-C2 | 50 µM | 1 µL | 2.5 µM |
| Nuclease-free water | - | Up to 18 µL | - |
-
Prepare Kerriamycin B Dilutions: Prepare a serial dilution of Kerriamycin B in DMSO. For the final reaction, the DMSO concentration should be kept constant across all samples (e.g., 1%).
-
Set up the Reactions:
-
To individual microcentrifuge tubes, add 1 µL of the appropriate Kerriamycin B dilution or DMSO (for the vehicle control).
-
Add 18 µL of the SUMOylation Reaction Master Mix to each tube.
-
Mix gently by pipetting.
-
-
Initiate the Reaction: Transfer the tubes to a thermomixer or water bath and incubate at 30°C for 1-2 hours.
-
Terminate the Reaction: Stop the reaction by adding 20 µL of 2x SDS-PAGE Sample Buffer to each tube.
-
Analyze the Results by Western Blot:
-
Boil the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
The SUMOylated form of the substrate will appear as a higher molecular weight band compared to the unmodified substrate.
-
Quantify the intensity of the SUMOylated band in each lane.
-
Calculate the percentage of inhibition for each Kerriamycin B concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the Kerriamycin B concentration to determine the IC50 value.
-
Visualizations
References
Determining the IC50 Value of Kerriamycin for SUMOylation Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Kerriamycin against the cellular process of SUMOylation. The primary focus is on Kerriamycin B, a known inhibitor of the SUMO-activating enzyme (E1). These guidelines are intended for researchers in cell biology, cancer biology, and drug discovery to accurately assess the potency of this compound in inhibiting the Small Ubiquitin-like Modifier (SUMO) conjugation pathway. The provided protocols are based on established in vitro methodologies.
Note on Kerriamycin A vs. Kerriamycin B: The user request specified this compound. However, the available scientific literature predominantly identifies Kerriamycin B as the active compound that inhibits protein SUMOylation.[1][2][3][4][5][6][7] This document will, therefore, focus on the experimentally determined activity of Kerriamycin B. It is plausible that this compound is a related compound with different activity, but current research highlights Kerriamycin B as the potent inhibitor of the SUMOylation pathway.
Introduction to SUMOylation and its Inhibition
SUMOylation is a critical post-translational modification process where SUMO proteins are covalently attached to target proteins.[1] This process is integral to regulating a variety of cellular functions, including transcription, DNA repair, and cell cycle control.[1][8] The SUMOylation cascade involves a series of enzymatic steps initiated by the SUMO-activating enzyme (E1), followed by a conjugating enzyme (E2), and often a ligase (E3).[1][8][9]
Dysregulation of the SUMOylation pathway has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][2] Small molecule inhibitors of SUMOylation, such as Kerriamycin B, are valuable tools for studying the biological roles of this pathway and for developing novel anti-cancer agents.[1][2] Kerriamycin B has been shown to inhibit SUMOylation by directly targeting the E1 enzyme and blocking the formation of the E1-SUMO intermediate.[1][4][6]
Quantitative Data Summary
The inhibitory activity of Kerriamycin B on SUMOylation has been quantified in vitro. The following table summarizes the reported IC50 value.
| Compound | Assay Type | Substrate | IC50 Value (µM) | Reference |
| Kerriamycin B | In vitro SUMOylation | RanGAP1-C2 | 11.7 | [4][5][6][7] |
Signaling Pathway and Experimental Workflow Diagrams
The SUMOylation Pathway
The following diagram illustrates the enzymatic cascade of the SUMOylation pathway, which is the target of Kerriamycin B.
Caption: The SUMOylation enzymatic cascade and the inhibitory action of Kerriamycin B on the E1 activating enzyme.
Experimental Workflow for IC50 Determination
The diagram below outlines the key steps for determining the IC50 value of Kerriamycin B using an in vitro SUMOylation assay.
Caption: Experimental workflow for determining the IC50 of Kerriamycin B for SUMOylation inhibition.
Detailed Experimental Protocols
The following protocols are adapted from established methods for in vitro SUMOylation assays.[10][11][12][13]
Recombinant Protein Expression and Purification
For the in vitro SUMOylation assay, purified recombinant proteins are required. These are typically expressed in E. coli as fusion proteins (e.g., His-tagged or GST-tagged) to facilitate purification.
-
SUMO-activating enzyme (E1): A heterodimer of SAE1 and SAE2 (also known as Aos1 and Uba2). Often expressed as a GST-SAE2/SAE1 complex for affinity purification.[10]
-
SUMO-conjugating enzyme (E2): Ubc9, typically expressed with a cleavable tag.[10]
-
SUMO Protein: Mature SUMO-1, SUMO-2, or SUMO-3 with the C-terminal diglycine exposed.
-
Substrate Protein: A known SUMOylation target, such as RanGAP1, is used as a positive control.[13]
In Vitro SUMOylation Assay for IC50 Determination
This protocol describes the setup of a 20 µL in vitro SUMOylation reaction to test the inhibitory effect of Kerriamycin B.
Materials:
-
10x SUMOylation Buffer (e.g., 200 mM HEPES pH 7.5, 50 mM MgCl2, 20 mM ATP)
-
Purified E1 (SAE1/SAE2) (e.g., 50 nM final concentration)
-
Purified E2 (Ubc9) (e.g., 500 nM final concentration)
-
Purified SUMO-1 (e.g., 5 µM final concentration)
-
Purified Substrate (e.g., RanGAP1, 200 nM final concentration)
-
Kerriamycin B stock solution and serial dilutions in DMSO
-
Nuclease-free water
-
2x Non-reducing SDS-PAGE sample buffer
Procedure:
-
Prepare a Master Mix: On ice, prepare a master mix containing 10x SUMOylation buffer, E1, E2, SUMO-1, and the substrate protein in nuclease-free water. Aliquot the master mix into individual reaction tubes.
-
Add Inhibitor: Add the desired concentration of Kerriamycin B or vehicle control (DMSO) to each reaction tube. Ensure the final DMSO concentration is consistent across all reactions and is typically below 1%.
-
Initiate the Reaction: Initiate the SUMOylation reaction by adding ATP (can be part of the 10x buffer or added separately).
-
Incubation: Incubate the reactions at 37°C for 1-2 hours. The optimal incubation time may need to be determined empirically.[12]
-
Stop the Reaction: Terminate the reactions by adding an equal volume of 2x non-reducing SDS-PAGE sample buffer. The use of a non-reducing buffer is crucial if analyzing the E1-SUMO thioester intermediate.
-
Analysis:
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using a primary antibody specific for the SUMOylated substrate (e.g., anti-SUMO-1 or an antibody against the substrate protein).
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Data Analysis and IC50 Calculation
-
Image Quantification: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensity corresponding to the SUMOylated form of the substrate protein.
-
Calculate Percent Inhibition: For each Kerriamycin B concentration, calculate the percent inhibition relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_vehicle - Signal_no_enzyme))
-
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the Kerriamycin B concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value, which is the concentration of Kerriamycin B that produces 50% inhibition.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers to determine the IC50 value of Kerriamycin B as a SUMOylation inhibitor. Accurate determination of this value is a critical step in understanding its mechanism of action and for its potential development as a therapeutic agent. It is important to note the distinction in the literature between this compound and the well-characterized SUMOylation inhibitor, Kerriamycin B. Researchers should ensure they are working with the correct compound and consider this information when interpreting their results.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Kerriamycin B inhibits protein SUMOylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kerriamycin B inhibits protein SUMOylation - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Method for SUMO Modification of Proteins in vitro [en.bio-protocol.org]
- 9. In Vitro SUMOylation Assay to Study SUMO E3 Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Proteins Sumolyated In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Method for SUMO Modification of Proteins in vitro [bio-protocol.org]
- 12. In Vitro Sumoylation of Recombinant Proteins and Subsequent Purification for Use in Enzymatic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.cn [abcam.cn]
Application Notes and Protocols: Detecting SUMOylation Changes with Kerriamycin A using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modification of proteins by Small Ubiquitin-like Modifiers (SUMOs) is a critical regulatory mechanism involved in numerous cellular processes, including transcriptional regulation, DNA repair, and cell cycle control.[1][2][3] Dysregulation of the SUMOylation pathway has been implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections.[1][4] This makes the enzymes of the SUMOylation cascade attractive targets for therapeutic intervention.
Kerriamycin A, a member of the anthraquinone (B42736) class of antibiotics, has been identified as an inhibitor of protein SUMOylation.[5][6][7] It exerts its inhibitory effect by targeting the SUMO-activating enzyme (E1), thereby preventing the formation of the E1-SUMO intermediate, which is the initial step in the SUMOylation cascade.[1][8] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify changes in protein SUMOylation in response to treatment with this compound.
Principle of SUMOylation Detection by Western Blot
The covalent attachment of a SUMO protein (approximately 11 kDa) to a target protein results in an increase in its molecular weight.[9] This size shift can be detected by Western blot analysis.[10] By comparing the intensity of the bands corresponding to the unmodified and SUMOylated forms of a protein of interest in treated versus untreated samples, the effect of this compound on SUMOylation can be quantified. To enhance the detection of SUMOylated proteins, which are often low in abundance, immunoprecipitation of the target protein can be performed prior to Western blotting.[9][11]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SUMOylation signaling pathway and the experimental workflow for detecting SUMOylation changes with this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Novel insights into the impact of the SUMOylation pathway in hematological malignancies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Kerriamycin B inhibits protein SUMOylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kerriamycin B inhibits protein SUMOylation - ProQuest [proquest.com]
- 9. Detection of Sumoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Common Methods for Protein SUMOylation Detection | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Can your protein be sumoylated? A quick summary and important tips to study SUMO-modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Proliferative Effects of Kerriamycin B
Application Notes and Protocols for Researchers
Introduction
Kerriamycin B is an antibiotic that has demonstrated notable anti-tumor activities.[1] Its primary mechanism of action is the inhibition of protein SUMOylation, a critical post-translational modification process involved in various cellular functions including cell cycle regulation, DNA repair, and signal transduction.[1] Dysregulation of SUMOylation has been implicated in the development and progression of cancer, making it a promising target for novel anti-cancer therapies.[1] These application notes provide a comprehensive overview of the anti-proliferative effects of Kerriamycin B, its mechanism of action, and detailed protocols for its investigation in a research setting.
Mechanism of Action: Inhibition of SUMOylation
Kerriamycin B exerts its anti-proliferative effects by targeting the SUMOylation cascade. Specifically, it inhibits the formation of the E1-SUMO intermediate, a crucial initial step in the SUMOylation process.[1] The SUMO (Small Ubiquitin-like Modifier) conjugation pathway involves a series of enzymatic reactions catalyzed by E1 (activating), E2 (conjugating), and E3 (ligating) enzymes.[1] By blocking the formation of the thioester bond between the SUMO-activating enzyme (E1) and SUMO, Kerriamycin B effectively halts the entire downstream process, preventing the modification of substrate proteins.[1] This disruption of SUMOylation is believed to be, at least in part, responsible for its observed anti-tumor activity.[1]
Signaling Pathway
References
Application Notes and Protocols: Preparation of Kerriamycin A Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a Kerriamycin A stock solution for use in cell culture experiments. This compound is an anthracycline antibiotic with potential applications in cancer research. Proper preparation and storage of the stock solution are critical for obtaining accurate and reproducible experimental results.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for calculating the required amounts for stock solution preparation.
| Property | Value | Source |
| Molecular Weight | 842.88 g/mol | [1] |
| Molecular Formula | C43H54O17 | [1] |
| Appearance | Yellow Powder | N/A |
| CAS Number | 98474-20-5 | [1] |
Experimental Protocol: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Equipment:
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
-
Chemical fume hood
-
-20°C freezer
Safety Precautions:
-
This compound is a potent compound and should be handled with care.[2][3]
-
Perform all handling of the powder and concentrated solutions in a chemical fume hood to avoid inhalation.[2]
-
Dispose of all contaminated materials and waste according to institutional guidelines for hazardous materials.[2][3]
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.843 mg of this compound.
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For a 10 mM stock solution, if you weighed 0.843 mg, add 100 µL of DMSO.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Sterilization (Optional): If sterility is a major concern, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO. However, given that the stock solution will be highly concentrated and diluted in sterile cell culture medium, this step may not be necessary for all applications.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This will prevent repeated freeze-thaw cycles which can degrade the compound.[4]
-
Clearly label each aliquot with the name of the compound, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C, protected from light. Many anthracyclines are light-sensitive.[5]
-
Storage and Stability:
Based on the stability of similar anthracycline antibiotics like doxorubicin, the this compound stock solution in DMSO is expected to be stable for at least 3 months when stored at -20°C and protected from light.[5] It is recommended to visually inspect the solution for any precipitation before each use. If precipitates are observed, warm the vial to 37°C and vortex to redissolve.
Workflow for Preparing this compound Stock Solution
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway Considerations
This compound, as an anthracycline, is expected to exert its biological effects through mechanisms similar to other members of this class, such as doxorubicin. The primary mechanism of action for anthracyclines involves the inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells. The following diagram illustrates a simplified, generalized signaling pathway for anthracycline-induced apoptosis.
Caption: Generalized Anthracycline-Induced Apoptotic Pathway.
References
- 1. This compound | C43H54O17 | CID 101588308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 3. laurentian.ca [laurentian.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Stability of anthracycline antitumor agents in four infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Kerriamycin A for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Kerriamycin A in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is an anthracycline glycoside antibiotic.[1] Like many compounds in the anthraquinone (B42736) class, it has a complex, largely hydrophobic structure, which often leads to poor solubility in aqueous solutions.[2] For in vitro assays, achieving a stable and homogenous solution of this compound at the desired concentration is critical for obtaining accurate and reproducible experimental results.
Q2: What is the recommended initial solvent for dissolving this compound?
For hydrophobic compounds like this compound, the standard initial solvent of choice is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3] DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it suitable for creating a high-concentration stock solution.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What is happening and what should I do?
This common issue is known as "precipitation upon dilution." It occurs because the concentration of the organic solvent (DMSO) is no longer sufficient to keep the hydrophobic this compound in solution as it is introduced to the aqueous environment of the buffer or cell culture medium.
Here are several strategies to address this:
-
Reduce the Final Concentration: The most direct approach is to lower the final working concentration of this compound in your assay.
-
Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experimental system can tolerate without causing toxicity or other off-target effects. For many cell lines, a final DMSO concentration of 0.1% to 0.5% is acceptable.[3]
-
Perform a Serial Dilution: Instead of diluting the DMSO stock directly into the final aqueous volume, perform one or more intermediate dilutions in your aqueous buffer or medium. This gradual reduction in DMSO concentration can help keep the compound in solution.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The cytotoxicity of DMSO is dependent on the cell line and the duration of exposure.[3] It is crucial to determine the tolerance of your specific cell line. However, general guidelines are available and summarized in the table below. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q5: Are there alternatives to DMSO for improving the solubility of this compound?
Yes, if DMSO proves problematic, several other strategies can be employed. These include using co-solvents, adjusting the pH, or using solubility-enhancing excipients. For particularly challenging compounds, advanced formulation techniques may be necessary.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in the initial solvent (e.g., DMSO). | The compound may have low purity or has degraded. The solution may be supersaturated. | - Confirm the purity and integrity of your this compound sample. - Gently warm the solution to 37°C and vortex or sonicate to aid dissolution. - Increase the volume of the solvent to create a lower concentration stock solution. |
| Precipitation is observed in the DMSO stock solution upon storage. | The stock solution is supersaturated or has been stored improperly. | - Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. - Before use, ensure the aliquot is completely thawed and vortexed to ensure homogeneity. |
| The compound precipitates immediately upon dilution into aqueous media. | The final DMSO concentration is too low to maintain solubility. | - Decrease the final concentration of this compound. - Increase the final DMSO concentration, ensuring it remains within the tolerated range for your cell line (see table below). - Perform serial dilutions in the aqueous medium. |
| The vehicle control (DMSO alone) is showing toxicity or off-target effects. | The final DMSO concentration is too high for your specific cell line or assay. | - Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration. - Reduce the final DMSO concentration in your experiments to a safe level. - Explore alternative solubilization methods that require less or no DMSO, such as using cyclodextrins. |
| Solubility is still poor even with optimized DMSO concentration. | This compound is highly hydrophobic and requires additional measures. | - Consider using a co-solvent system (e.g., a mixture of DMSO and ethanol). - Investigate the use of solubility-enhancing excipients like hydroxypropyl-β-cyclodextrin (HP-β-CD). - Evaluate if adjusting the pH of the buffer could improve solubility (anthracyclines can be more soluble at a slightly acidic pH). |
Data Presentation
Table 1: General Guidelines for Final DMSO Concentration in Cell-Based Assays
| Final DMSO Concentration | General Cellular Response | Recommendation |
| ≤ 0.1% | Generally considered safe for most cell types, including sensitive and primary cells. | Ideal for long-term exposure assays.[3] |
| 0.5% | Well-tolerated by most robust cell lines without significant cytotoxicity. | A common starting point for many in vitro assays.[3] |
| 1.0% | May be tolerated by some cell lines, but the risk of off-target effects increases. | Use with caution and always include a vehicle control. |
| > 1.0% | Often leads to significant cytotoxicity and can interfere with assay results. | Generally not recommended for cell-based assays.[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipette
Procedure:
-
Determine Desired Concentration: Decide on the desired concentration of your stock solution (e.g., 10 mM).
-
Calculate Mass: Calculate the mass of this compound required to prepare your desired volume of the stock solution.
-
Weigh Compound: Accurately weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, you may gently warm the tube to 37°C for a few minutes and vortex again. For particularly difficult compounds, sonication for 5-10 minutes can be beneficial.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Improving Aqueous Solubility of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.
Materials:
-
This compound (powder)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Sterile vials
Procedure:
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. The concentration of HP-β-CD will need to be optimized. A common starting point is a 1:1 or 1:2 molar ratio of this compound to HP-β-CD.
-
Add this compound: Add the weighed amount of this compound powder to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. The container should be sealed to prevent evaporation.
-
Visual Inspection: After the incubation period, visually inspect the solution for any undissolved compound.
-
Filtration (Optional): If necessary, the solution can be filtered through a 0.22 µm filter to remove any remaining particulates.
-
Usage: The resulting solution containing the this compound-HP-β-CD complex can then be used for your in vitro experiments.
Visualizations
Caption: A decision-making workflow for improving the solubility of this compound.
Caption: How cyclodextrins improve the aqueous solubility of hydrophobic molecules.
References
Stability of Kerriamycin A in different solvents and storage conditions
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing Kerriamycin A?
A1: The optimal solvent for this compound has not been definitively established. We recommend starting with common laboratory solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol (B129727) for creating stock solutions. For aqueous buffers, the stability will likely be pH-dependent. It is crucial to perform a solubility test prior to a full stability study to determine the most suitable solvent for your experimental needs.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: As a general guideline for complex molecules, stock solutions should be stored at -20°C or -80°C to minimize degradation.[1][2] Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] Solutions should also be protected from light, as this compound belongs to the anthracycline class of compounds which can be light-sensitive.[3]
Q3: How long can I expect this compound to be stable in solution?
A3: The stability of this compound in solution is currently unknown and will depend on the solvent, storage temperature, and exposure to light. For other anthracyclines, stability in solution can range from hours to days at room temperature, and is often pH-dependent.[4][5] A stability study is necessary to determine the shelf-life of your specific this compound solutions.
Q4: What are the potential degradation products of this compound?
A4: The exact degradation products of this compound are not known. However, based on its anthracycline structure, degradation may occur through hydrolysis of the glycosidic bonds or modifications to the aglycone core, especially under acidic or basic conditions and upon exposure to light.[3][4] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) can be used to identify and characterize potential degradation products.
Q5: How can I tell if my this compound has degraded?
A5: Degradation can be monitored by observing a decrease in the peak area of the parent compound in an HPLC chromatogram over time. The appearance of new peaks in the chromatogram is also an indication of degradation. Changes in the color or clarity of the solution may also suggest degradation, but these should be confirmed with analytical methods.
Troubleshooting Guide for this compound Stability Studies
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between replicates | Pipetting errors. Incomplete dissolution of this compound. Non-homogenous solution. | Ensure accurate pipetting technique. Vortex or sonicate to ensure complete dissolution. Gently mix the solution before taking aliquots. |
| Rapid degradation of this compound | Inappropriate solvent or pH. Exposure to light. High storage temperature. Repeated freeze-thaw cycles. | Test a range of solvents and buffered solutions to find optimal conditions. Protect solutions from light by using amber vials or wrapping vials in foil. Store solutions at -80°C. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Precipitation of this compound during storage | Poor solubility in the chosen solvent. Exceeded solubility limit. Change in temperature affecting solubility. | Perform solubility testing to select a more appropriate solvent. Prepare solutions at a lower concentration. If storing at low temperatures, ensure the compound remains in solution upon thawing. |
| Appearance of multiple new peaks in HPLC | Significant degradation of this compound. Contamination of the sample or solvent. | Confirm the identity of the main peak as this compound using a standard. Analyze a solvent blank to check for contamination. If degradation is confirmed, reassess storage and handling procedures. |
| No detectable this compound peak in HPLC | Complete degradation of the compound. Adsorption to the storage container.[6] Incorrect HPLC method parameters. | Prepare fresh solutions for analysis. Test different types of storage containers (e.g., polypropylene (B1209903) vs. glass). Optimize HPLC method (e.g., detection wavelength, mobile phase composition). |
Experimental Protocols
Protocol for Determining the Stability of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound in a chosen solvent over time at different storage temperatures.
1. Materials:
- This compound (solid)
- High-purity solvents (e.g., DMSO, Ethanol, Methanol, Water)
- Buffers of various pH (e.g., phosphate-buffered saline)
- Amber glass or polypropylene vials
- Calibrated analytical balance
- Vortex mixer and sonicator
- HPLC system with a suitable detector (e.g., UV-Vis or MS)
- Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, and an incubator at room temperature)
2. Preparation of Stock Solution: a. Accurately weigh a known amount of this compound. b. Dissolve the solid in the chosen solvent to a specific concentration (e.g., 10 mg/mL). Ensure complete dissolution by vortexing or sonicating. c. This will be your time zero (T=0) stock solution.
3. Sample Preparation and Storage: a. Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C). b. For each condition, prepare enough vials to cover all time points in your study (e.g., 0, 2, 4, 8, 24, 48 hours). c. Immediately after aliquoting, take one vial from each condition for the T=0 analysis. d. Place the remaining vials in their respective storage conditions, ensuring they are protected from light.
4. Sample Analysis: a. At each designated time point, retrieve one vial from each storage condition. b. Allow the sample to equilibrate to room temperature if it was stored at a lower temperature. c. Prepare the sample for HPLC analysis by diluting it to a suitable concentration with the mobile phase. d. Inject the sample onto the HPLC system and record the chromatogram. e. Quantify the peak area of this compound.
5. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100% b. Plot the percentage of remaining this compound against time for each storage condition. c. Determine the time at which the concentration of this compound drops below a certain threshold (e.g., 90%) to define its stability under those conditions.
Data Presentation
Summarize the quantitative data from your stability studies in a clear and structured table.
Table 1: Stability of this compound in Different Solvents and Storage Conditions
| Solvent | Storage Temperature (°C) | % Remaining after 2h | % Remaining after 4h | % Remaining after 8h | % Remaining after 24h | % Remaining after 48h |
| DMSO | Room Temperature | |||||
| DMSO | 4 | |||||
| DMSO | -20 | |||||
| Ethanol | Room Temperature | |||||
| Ethanol | 4 | |||||
| Ethanol | -20 | |||||
| PBS (pH 7.4) | Room Temperature | |||||
| PBS (pH 7.4) | 4 | |||||
| PBS (pH 7.4) | -20 |
Note: The values in this table should be populated with your experimental data.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Hypothetical signaling pathway affected by this compound.
References
- 1. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of anthracycline antitumor agents in four infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and compatibility of four anthracyclines: doxorubicin, epirubicin, daunorubicin and pirarubicin with PVC infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concomitant adsorption and stability of some anthracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Kerriamycin A experiments
Disclaimer: Scientific literature primarily details the activity of Kerriamycin B as a potent inhibitor of protein SUMOylation. Information regarding Kerriamycin A is less prevalent. This guide is based on the properties of Kerriamycin B and general principles of natural product biochemistry. Researchers should validate the specific mechanism of any Kerriamycin variant used.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues researchers may encounter when working with this compound, assuming a mechanism of action similar to Kerriamycin B (SUMOylation inhibition).
1. Inconsistent Inhibition of SUMOylation
-
Question: My this compound treatment shows variable or no inhibition of protein SUMOylation between experiments. What could be the cause?
Answer: Inconsistent results with this compound can stem from several factors related to the compound itself, the experimental setup, or cellular conditions.
-
Compound Stability and Solubility: this compound, like many natural products, may be unstable or have poor solubility in aqueous solutions.[1] Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your assay buffer. Visually inspect for any precipitation.[1] It is also crucial to use fresh preparations of the compound for each experiment to avoid degradation.[1]
-
Cellular Health and Density: The physiological state of your cells can significantly impact the outcome. Ensure cells are healthy, within a consistent passage number, and plated at a consistent density for each experiment. Over-confluent or stressed cells can exhibit altered signaling pathways.
-
SUMO Protease Activity: The SUMOylation process is highly dynamic, with SUMO proteases (SENPs) rapidly removing SUMO modifications.[2] If you are preparing cell lysates, it is critical to include a SUMO protease inhibitor, such as N-ethylmaleimide (NEM), in your lysis buffer to preserve the SUMOylated proteins.[3]
-
Assay Conditions: Ensure that assay parameters like incubation time, temperature, and pH are consistent across experiments.[1]
-
2. High Cytotoxicity Observed
-
Question: I'm observing high levels of cell death in my cultures treated with this compound, even at low concentrations. How can I mitigate this?
Answer: High cytotoxicity can be a challenge, particularly with bioactive natural products. Here are some steps to troubleshoot this issue:
-
Determine the IC50 and Optimal Concentration: It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for SUMOylation inhibition and a separate cytotoxicity assay (e.g., MTT or LDH release assay) to determine the concentration at which the compound becomes toxic to your specific cell line.[4][5] This will help you identify a therapeutic window where you can observe the desired inhibitory effect with minimal cell death.
-
Reduce Treatment Duration: Shortening the exposure time of the cells to this compound may reduce cytotoxicity while still allowing for the observation of SUMOylation inhibition.
-
Serum Concentration: The concentration of serum in your culture medium can sometimes influence the effective concentration and toxicity of a compound. Consider if your serum concentration is consistent with similar published experiments.
-
Off-Target Effects: At higher concentrations, this compound might have off-target effects that contribute to cytotoxicity.[6] Using the lowest effective concentration is key to minimizing these effects.
-
3. Difficulty Detecting SUMOylated Proteins
-
Question: I'm unable to detect SUMOylated proteins by Western blot, even in my control samples. What could be wrong?
Answer: The detection of SUMOylated proteins can be challenging due to their low abundance and the dynamic nature of the modification.
-
Lysis Buffer Composition: As mentioned, the inclusion of NEM in your lysis buffer is crucial to inhibit SUMO proteases.[3] For some applications, lysing cells under strongly denaturing conditions (e.g., with 1-5% SDS) can also help preserve SUMOylation by inactivating proteases.[7]
-
Antibody Selection: Ensure you are using an antibody that is validated for the detection of SUMO-conjugated proteins. Some antibodies may not efficiently recognize the SUMOylated form of a protein.[2]
-
Enrichment of SUMOylated Proteins: Due to the low stoichiometry of SUMOylation for many proteins, it may be necessary to enrich for SUMOylated proteins from your lysate before Western blotting. This can be achieved through immunoprecipitation of your protein of interest or by using affinity purification methods for SUMO-conjugated proteins.[8]
-
Positive Controls: Include a positive control for SUMOylation, such as treating cells with a stress-inducing agent like hydrogen peroxide, which has been shown to increase global SUMOylation levels.[9]
-
Quantitative Data Summary
The following table summarizes the reported concentrations for Kerriamycin B, which may serve as a starting point for experiments with this compound.
| Parameter | Value | Cell Line / System | Reference |
| In Vitro IC50 | 11.7 µM | RanGAP1-C2 SUMOylation Assay | [9] |
| In Vitro Complete Inhibition | 20 µM | RanGAP1-C2 SUMOylation Assay | [9] |
| In Vivo Effective Concentration | 10-100 µM | 293T Cells | [9][10] |
Experimental Protocols
1. In Vitro SUMOylation Inhibition Assay
This protocol is adapted from studies on Kerriamycin B and can be used to assess the direct inhibitory effect of this compound on the SUMOylation enzymatic cascade.[10]
-
Reagents:
-
Recombinant His-tagged SUMO-1
-
Recombinant His and T7-tagged RanGAP1-C2 (substrate)
-
Recombinant GST-Aos1/Uba2 fusion protein (E1 enzyme)
-
Recombinant His-tagged Ubc9 (E2 enzyme)
-
Assay Buffer: 50 mM Tris (pH 7.4), 6 mM MgCl2, 2 mM ATP, 1 mM DTT
-
This compound stock solution (in DMSO)
-
SDS-PAGE loading buffer
-
-
Procedure:
-
Prepare a reaction mixture in a total volume of 20 µl containing:
-
0.1 µg of His-tagged SUMO-1
-
0.1 µg of His and T7-tagged RanGAP1-C2
-
0.3 µg of GST-Aos1/Uba2 (E1)
-
0.01 µg of His-tagged Ubc9 (E2)
-
-
Add varying concentrations of this compound (e.g., 1-20 µM) or vehicle control (DMSO) to the reaction mixtures.
-
Incubate the reactions for 2 hours at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by 10% SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-T7 antibody to detect the SUMOylated form of RanGAP1-C2.
-
2. In Vivo SUMOylation Assay
This protocol can be used to evaluate the effect of this compound on global protein SUMOylation within a cellular context.[9][10]
-
Reagents:
-
293T cells (or other suitable cell line)
-
Plasmid encoding Flag-tagged SUMO-1
-
Transfection reagent
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
RIPA buffer containing 50 mM N-ethylmaleimide (NEM)
-
Protease inhibitor cocktail
-
-
Procedure:
-
Seed 293T cells in a 6-well plate and grow to 70-80% confluency.
-
Transfect the cells with the Flag-tagged SUMO-1 plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 10-100 µM) or vehicle control for 12 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing NEM and protease inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants.
-
Separate equal amounts of protein by 6% SDS-PAGE.
-
Perform a Western blot using an anti-Flag antibody to detect high-molecular-weight SUMO conjugates.
-
Visualizations
Caption: The SUMOylation signaling pathway and the inhibitory action of Kerriamycin.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for assessing SUMOylation inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies to Identify Recognition Signals and Targets of SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Sumoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Optimizing Kerriamycin A for Cancer Cell Viability Assays
Disclaimer: Information on Kerriamycin A is limited in publicly available scientific literature. The following guidance is based on the known mechanism of the related compound, Kerriamycin B, and established principles for cell viability assays with novel anti-tumor agents. The data and pathways presented are illustrative and should be adapted based on empirical results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in cancer cells?
Based on studies of its analog, Kerriamycin B, this compound is proposed to function as an inhibitor of protein SUMOylation.[1][2][3][4] SUMOylation is a critical post-translational modification process that regulates the function and stability of numerous proteins involved in cell cycle progression, DNA repair, and signal transduction.[1] Kerriamycin B has been shown to inhibit the formation of the E1-SUMO intermediate, a crucial first step in the SUMOylation cascade.[1][2] By disrupting this process, this compound may lead to the dysregulation of key oncogenic pathways and promote apoptosis in cancer cells.
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
For a novel compound like this compound, a broad concentration range is recommended for initial screening. A common starting point is a logarithmic dose-response curve, for example, from 0.01 µM to 100 µM. This wide range helps to identify the half-maximal inhibitory concentration (IC50) and determine the potency of the compound.[5][6][7] Subsequent experiments can then focus on a narrower range around the initially determined IC50 value for more precise characterization.
Q3: How long should cancer cells be incubated with this compound?
The optimal incubation time can vary significantly depending on the cell line and the compound's mechanism of action. A standard time-course experiment is recommended, with typical endpoints at 24, 48, and 72 hours.[6] This allows for the assessment of both short-term cytotoxic effects and longer-term anti-proliferative effects.
Q4: How should I interpret the IC50 values obtained from my experiments?
The IC50 value represents the concentration of this compound required to inhibit 50% of the cancer cell population's viability compared to an untreated control.[5][6][7] A lower IC50 value indicates higher potency.[7] It is crucial to compare the IC50 values across different cell lines and against known chemotherapy agents to understand the compound's efficacy and potential for selective toxicity.[6]
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
The following table presents hypothetical data to illustrate how results can be structured. Actual values must be determined experimentally.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 hours | 12.5 |
| A549 | Lung Carcinoma | 48 hours | 25.3 |
| HeLa | Cervical Carcinoma | 48 hours | 18.7 |
| HepG2 | Hepatocellular Carcinoma | 48 hours | 8.9 |
| HCT116 | Colon Carcinoma | 48 hours | 15.2 |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol provides a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.[8][9][10]
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Appropriate cancer cell lines and complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically <0.5%).
-
Include untreated control wells (medium only) and blank wells (medium without cells).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[5][13]
-
Mandatory Visualizations
Troubleshooting Guide
Problem ID: KMA-V-01
-
Issue: High variability between replicate wells.
-
Potential Causes:
-
Uneven Cell Seeding: Inconsistent number of cells per well.
-
Incomplete Solubilization: this compound or formazan crystals not fully dissolved.
-
Edge Effects: Evaporation from outer wells concentrating media components.[12]
-
-
Suggested Solutions:
-
Ensure a single-cell suspension before plating and use a calibrated multichannel pipette.
-
After adding the solubilization agent, shake the plate on an orbital shaker for at least 15 minutes.[12] Visually confirm crystal dissolution.
-
Avoid using the outermost wells of the plate for experimental conditions; fill them with sterile PBS or media instead.[12]
-
Problem ID: KMA-V-02
-
Issue: Absorbance readings are too low across the entire plate.
-
Potential Causes:
-
Low Cell Number: Initial cell seeding density was too low, or cells are not proliferating.
-
Incorrect Incubation Time: MTT incubation time was too short for sufficient formazan production.
-
Reagent Degradation: MTT reagent was improperly stored (e.g., exposed to light).
-
-
Suggested Solutions:
-
Optimize cell seeding density for your specific cell line to ensure absorbance values for untreated controls are within the linear range of the assay (typically 0.75-1.25).
-
Increase MTT incubation time to 3-4 hours and check for visible purple precipitate under a microscope before solubilizing.
-
Prepare fresh MTT solution and store it protected from light at 4°C.[14]
-
Problem ID: KMA-V-03
-
Issue: Unexpectedly low cell viability in all treated wells, including very low concentrations.
-
Potential Causes:
-
Compound Interference: this compound may directly reduce the MTT reagent, leading to a false positive signal for cytotoxicity.[12]
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high.
-
-
Suggested Solutions:
-
Run a cell-free control: Add this compound to culture media without cells and perform the viability assay. If a color change occurs, this confirms interference. Switch to an alternative assay that measures a different endpoint, such as a CellTiter-Glo® (ATP-based) or LDH (membrane integrity) assay.[12]
-
Ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level, typically <0.5%.[12]
-
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Kerriamycin B inhibits protein SUMOylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. clyte.tech [clyte.tech]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Importance of IC50 Determination | Visikol [visikol.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
Preventing degradation of Kerriamycin A during experimental procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Kerriamycin A during experimental procedures. The information is presented in a question-and-answer format to directly address common challenges.
Disclaimer: Specific stability data and degradation pathways for this compound are not extensively published. Therefore, the following recommendations are based on the known properties of structurally related anthracycline antibiotics, such as doxorubicin (B1662922) and daunorubicin. It is crucial to validate these recommendations for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is a glycoside and an anthraquinone (B42736) antibiotic.[1] Anthracyclines are a class of chemotherapy drugs known for their potent anti-tumor activity, which is primarily attributed to their ability to interfere with DNA replication and repair in cancer cells.[2][3][4]
Q2: What are the primary factors that can cause the degradation of this compound?
Based on the behavior of other anthracyclines, the primary factors contributing to the degradation of this compound are likely:
-
pH: Both acidic and alkaline conditions can lead to the hydrolysis of the glycosidic bond, separating the sugar moiety from the anthracycline core.[5][6][7][8]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[9]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[10][11][12][13][14]
-
Oxidizing Agents: The anthracycline structure can be susceptible to oxidation.[15]
-
Incompatible Solvents and Buffers: Certain buffer components or solvents may react with this compound.
Q3: How should I prepare stock solutions of this compound?
For initial solubilization, use an appropriate organic solvent like dimethyl sulfoxide (B87167) (DMSO). Prepare high-concentration stock solutions to minimize the volume of organic solvent added to your aqueous experimental systems. After initial solubilization in DMSO, further dilutions should be made in a buffer system suitable for your assay, ideally at a slightly acidic to neutral pH.
Q4: What are the recommended storage conditions for this compound solutions?
Store stock solutions in a non-reactive container, such as amber glass vials, to protect from light.[16] For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or lower.[17] Always protect solutions from light by wrapping vials in aluminum foil or using amber tubes.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in in vitro assays.
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Steps:
-
pH of the Medium: Ensure the pH of your cell culture medium is stable and within the optimal range for this compound stability (likely near neutral). Phenol red in some media can be a pH indicator, but it's best to measure the pH directly.
-
Light Exposure: Protect your experimental plates and tubes from light at all stages, including incubation. Use dark plates or cover them with aluminum foil.
-
Incubation Time and Temperature: Long incubation times at 37°C can contribute to degradation. Consider if shorter exposure times are feasible for your experimental goals.
-
Component Interaction: Some media components or serum proteins might interact with and degrade this compound. If possible, run a control experiment to assess the stability of this compound in your specific medium over the time course of your experiment.
-
Solution Preparation: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment to avoid using degraded compound.
Issue 2: Precipitate formation upon dilution of this compound stock solution.
Possible Cause: Poor aqueous solubility of this compound.
Troubleshooting Steps:
-
Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible and does not exceed a level that affects your experimental system (typically <0.5%).
-
Dilution Method: Add the this compound stock solution to the aqueous buffer or medium dropwise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Sonication: Gentle sonication in a water bath can sometimes help to dissolve small precipitates.
-
Alternative Solvents: If solubility issues persist, consider exploring other biocompatible solvents. However, any new solvent must be tested for its own potential toxicity and effects on the experiment.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of this compound powder in a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves and a mask.
-
Solubilization: Add the appropriate volume of sterile, anhydrous DMSO to the powder to achieve a high-concentration stock solution (e.g., 10 mM).
-
Mixing: Gently vortex or sonicate at room temperature until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into small-volume, light-protected (amber) tubes and store at -20°C or -80°C for long-term use.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
Note: This is a general protocol for anthracyclines and should be optimized for this compound.
-
Mobile Phase: Prepare a suitable mobile phase, which often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio will need to be determined empirically.
-
Column: Use a C18 reverse-phase HPLC column.
-
Detection: Anthracyclines are often fluorescent, allowing for sensitive detection using a fluorescence detector.[18] Alternatively, a UV-Vis detector can be used. The excitation and emission wavelengths or the UV absorbance maximum will need to be determined for this compound.
-
Standard Curve: Prepare a series of known concentrations of this compound to generate a standard curve for accurate quantification.
-
Sample Analysis: Inject the prepared standards and experimental samples. The peak area corresponding to this compound will be used to determine its concentration.
Data Presentation
Table 1: General Stability of Anthracyclines Under Various Conditions (Qualitative)
| Condition | Stability | Potential Degradation Pathway |
| pH | ||
| Acidic (pH < 4) | Low | Hydrolysis of the glycosidic bond |
| Neutral (pH 6-7.5) | Moderate to High | |
| Basic (pH > 8) | Low | Hydrolysis of the glycosidic bond |
| Temperature | ||
| -20°C to -80°C | High | |
| 4°C | Moderate (Short-term) | |
| Room Temperature | Low to Moderate | |
| >37°C | Low | Accelerated hydrolysis and oxidation |
| Light | ||
| Dark | High | |
| Ambient Light | Moderate | Photodegradation |
| UV Light | Low | Rapid photodegradation |
Mandatory Visualizations
Caption: A generalized workflow for handling this compound.
Caption: The mechanism of action of anthracyclines.
Caption: Inhibition of the SUMOylation pathway.
References
- 1. This compound | C43H54O17 | CID 101588308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of cyclodextrins on anthracycline stability in acidic aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Influences of acidic reaction and hydrolytic conditions on monosaccharide composition analysis of acidic, neutral and basic polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 10. Anthracycline antibiotics derivate mitoxantrone—Destructive sorption and photocatalytic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anthracycline antibiotics derivate mitoxantrone-Destructive sorption and photocatalytic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photocatalytic Degradation of Some Typical Antibiotics: Recent Advances and Future Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photocatalytic degradation of different antibiotics using TiO2–carbon composites: a case study of tetracycline and ciprofloxacin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Topoisomerase II Inhibitors: Anthracyclines | Oncohema Key [oncohemakey.com]
- 16. laurentian.ca [laurentian.ca]
- 17. pfizermedical.com [pfizermedical.com]
- 18. Anthracycline assay by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls to avoid in SUMOylation inhibition assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common pitfalls associated with SUMOylation inhibition assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your SUMOylation inhibition experiments.
Issue 1: Weak or No Signal for SUMOylated Protein
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degradation of SUMOylated proteins by SUMO-specific proteases (SENPs) | Immediately before cell lysis, add a SENP inhibitor like N-ethylmaleimide (NEM) to your lysis buffer at a final concentration of 5-20 mM.[1][2] Prepare NEM solution fresh. |
| Inefficient cell lysis | Use a lysis buffer containing SDS (e.g., RIPA buffer) to effectively denature proteins and inactivate SENPs.[1][3] Sonication can be used to shear genomic DNA and reduce viscosity.[1] |
| Low abundance of the target SUMOylated protein | Increase the amount of starting material (cell lysate). You may also need to enrich for your protein of interest via immunoprecipitation (IP) prior to western blotting. |
| Ineffective antibody | Ensure your primary antibody is validated for detecting the SUMOylated form of your protein. Test different antibody concentrations and incubation times. For IP, use an antibody concentration of approximately 10 µg per 500-1000 µg of protein.[4] |
| Suboptimal inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration of your SUMOylation inhibitor. IC50 values can vary significantly between inhibitors and experimental systems. |
Issue 2: High Background or Non-Specific Bands on Western Blot
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Non-specific antibody binding | Increase the number and duration of wash steps after primary and secondary antibody incubations. Optimize the blocking step by trying different blocking agents (e.g., 5% non-fat milk or BSA in TBST). |
| Contamination of samples | Ensure all buffers and reagents are freshly prepared and filtered. Use protease and phosphatase inhibitor cocktails in your lysis buffer. |
| Cross-reactivity of SUMO antibodies | SUMO-1 and SUMO-2/3 share some sequence homology.[5] Use paralog-specific antibodies if you need to distinguish between different SUMO modifications. |
| Protein aggregation | Ensure complete denaturation of samples by boiling in Laemmli buffer before loading on the gel. |
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for a SUMOylation inhibition assay?
A1:
-
Negative Control (No Inhibitor): A sample treated with vehicle (e.g., DMSO) instead of the inhibitor to show the baseline level of SUMOylation.
-
Positive Control: A known SUMOylated protein or a cell line with high levels of global SUMOylation to ensure the assay is working.
-
No ATP Control (for in vitro assays): Omitting ATP from the reaction mix will prevent the E1-activating enzyme from functioning, thus inhibiting SUMOylation and confirming the ATP-dependence of the process.[6]
-
IgG Control (for IP): A mock IP using a non-specific IgG antibody to control for non-specific binding to the beads.[4]
Q2: How can I confirm that my protein of interest is indeed SUMOylated?
A2: A combination of approaches is recommended:
-
Immunoprecipitation (IP) followed by Western Blot: IP your protein of interest and then probe the western blot with a SUMO-specific antibody. Alternatively, you can perform the IP with a SUMO antibody and then blot for your protein of interest.[4]
-
Site-directed Mutagenesis: Mutate the predicted lysine (B10760008) residue(s) in the SUMO consensus motif (ΨKxE) to arginine.[2] A loss of the higher molecular weight band corresponding to the SUMOylated form would confirm the site of modification.
-
In Vitro SUMOylation Assay: Reconstitute the SUMOylation reaction in vitro using purified E1, E2, SUMO, your protein of interest, and ATP.[7]
Q3: What is the expected size shift for a SUMOylated protein on a western blot?
A3: Although the molecular weight of a single SUMO protein is around 10-12 kDa, the observed size shift on an SDS-PAGE gel is typically larger, in the range of 15-20 kDa per SUMO moiety.[1] This is due to the globular structure of the SUMO protein.
Quantitative Data: SUMOylation Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) for several common SUMOylation inhibitors. These values are context-dependent and can vary based on the specific assay conditions.
| Inhibitor | Target | In Vitro IC50 | Notes |
| Ginkgolic Acid | SAE1/E1 | 3.0 µM | Blocks the formation of the E1-SUMO intermediate.[5] |
| Anacardic Acid | SAE1/E1 | 2.2 µM | Analog of ginkgolic acid.[5] |
| Davidiin | SAE1/E1 | 0.15 µM | A potent natural product inhibitor.[5] |
| Tannic Acid | SAE1/E1 | 12.8 µM | Blocks the formation of the E1-SUMO intermediate.[5] |
| Spectomycin B1 | Ubc9/E2 | 4.4 µM | Inhibits the E2 conjugating enzyme.[5] |
| Chaetochromin A | Ubc9/E2 | 3.7 µM | Related to Spectomycin B1.[5] |
| Viomellein | Ubc9/E2 | 10.2 µM | Related to Spectomycin B1.[5] |
| TAK-981 (subasumstat) | SAE1/E1 | 0.6 nM | Forms an irreversible adduct with SUMO, catalyzed by SAE.[8] |
| ML-792 | SAE1/E1 | 3 nM (SUMO1), 11 nM (SUMO2) | Forms a covalent adduct with SUMO.[5] |
| COH000 | SAE1/E1 | 0.2 µM | More potent derivative.[5] |
Experimental Protocols
Protocol 1: In Vitro SUMOylation Inhibition Assay
This protocol describes a method to assess the effect of an inhibitor on the SUMOylation of a target protein in a reconstituted system.
Materials:
-
Purified SUMO E1 activating enzyme (SAE1/SAE2)
-
Purified SUMO E2 conjugating enzyme (Ubc9)
-
Purified, mature SUMO-1, SUMO-2, or SUMO-3
-
Purified substrate protein
-
10x SUMOylation buffer (e.g., 200 mM HEPES pH 7.5, 50 mM MgCl2, 20 mM ATP)
-
SUMOylation inhibitor and vehicle (e.g., DMSO)
-
2x Laemmli sample buffer
Procedure:
-
Prepare a master mix containing the SUMOylation buffer, E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 200 nM), and SUMO protein (e.g., 5 µM).
-
Aliquot the master mix into separate reaction tubes.
-
Add the SUMOylation inhibitor at various concentrations to the respective tubes. Include a vehicle-only control.
-
Add the substrate protein (e.g., 1-2 µM) to each tube.
-
Stop the reaction by adding an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Analyze the samples by SDS-PAGE and western blotting using an antibody against the substrate protein or a tag.
Protocol 2: Immunoprecipitation of SUMOylated Proteins
This protocol is for the enrichment of SUMOylated proteins from cell lysates.
Materials:
-
Cells expressing the protein of interest
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors and 20 mM NEM (freshly added)[1]
-
Primary antibody for immunoprecipitation (anti-target protein or anti-SUMO)
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., lysis buffer without SDS)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or Laemmli sample buffer)
Procedure:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer containing NEM.[1]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C on a rotator.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add the primary antibody to the pre-cleared lysate and incubate for 2 hours to overnight at 4°C with gentle rotation.[4]
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads 3-5 times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer or using an appropriate elution buffer.
-
Analyze the eluate by SDS-PAGE and western blotting.
Visualizations
SUMOylation Signaling Pathway
Caption: The SUMOylation cascade: activation, conjugation, ligation, and de-conjugation.
Experimental Workflow: In Vitro SUMOylation Inhibition Assay
References
- 1. Detection of Sumoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification by SUMOylation Controls Both the Transcriptional Activity and the Stability of Delta-Lactoferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Can your protein be sumoylated? A quick summary and important tips to study SUMO-modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
- 7. Detection of Proteins Sumolyated In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule SUMOylation inhibitor activates antitumor immune responses and potentiates immune therapies in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Sumoylation of Recombinant Proteins and Subsequent Purification for Use in Enzymatic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro SUMOylation Assay to Study SUMO E3 Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kerriamycin A Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the cellular target engagement of Kerriamycin A.
Frequently Asked Questions (FAQs)
Q1: What is the likely cellular target of this compound?
Based on studies of the closely related compound, Kerriamycin B, the primary target of this compound is likely the SUMO-activating enzyme (SAE) , the E1 enzyme in the SUMOylation pathway. Kerriamycin B has been shown to inhibit protein SUMOylation by blocking the formation of the E1-SUMO intermediate[1][2][3][4]. Therefore, initial target engagement experiments should focus on the components of the SUMOylation cascade.
Q2: What are the primary methods to confirm this compound target engagement in cells?
Two primary methods are recommended to confirm direct binding of this compound to its target protein within a cellular context:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of a target protein in the presence of a ligand (this compound). Ligand binding typically stabilizes the protein, leading to a higher melting temperature.[5][6]
-
Affinity Purification coupled with Mass Spectrometry (AP-MS): This technique uses a modified version of this compound to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.[7][8][9]
Q3: Are there any potential off-targets or alternative pathways to consider?
While the primary evidence points towards the SUMOylation pathway, it is good practice to consider other potential targets, especially given the antibiotic nature of Kerriamycins. A related class of antibiotics, the Kirromycins, are known to target elongation factor Tu (EF-Tu) , a key component of bacterial protein synthesis.[10][11][12][13][14] Assays investigating effects on protein synthesis could serve as valuable counter-screens to determine the specificity of this compound.
Experimental Protocols & Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) for SAE1/UBA2 Engagement
This protocol is designed to determine if this compound binds to and stabilizes the SUMO-activating enzyme (SAE), a heterodimer of SAE1 and UBA2, in intact cells.
Experimental Workflow Diagram:
Caption: Workflow for confirming this compound target engagement using CETSA.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a human cell line (e.g., HEK293T, U2OS) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1-100 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Challenge:
-
Harvest cells and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Lysis and Protein Separation:
-
Lyse the cells by three rapid freeze-thaw cycles.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blot using antibodies against SAE1 or UBA2.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Quantitative Data Summary (Example):
| This compound (µM) | Apparent Melting Temperature (Tm) of SAE1 (°C) | Thermal Shift (ΔTm) (°C) |
| 0 (Vehicle) | 52.1 | - |
| 10 | 54.3 | +2.2 |
| 50 | 56.8 | +4.7 |
| 100 | 57.2 | +5.1 |
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No SAE1/UBA2 signal in Western blot | Low protein expression in the chosen cell line. Inefficient antibody. Insufficient protein loading. | Use a cell line with higher endogenous expression or an overexpression system. Test different primary antibodies and optimize concentrations. Increase the amount of protein loaded onto the gel. |
| No thermal shift observed with this compound | This compound is not cell-permeable. Incorrect heating temperature or duration. This compound concentration is too low. | Confirm cell permeability with a cellular uptake assay. Optimize the heat challenge conditions for SAE1/UBA2. Test a higher concentration range of this compound. |
| High variability between replicates | Uneven cell seeding or treatment. Inaccurate pipetting. Temperature fluctuations across the heating block. | Ensure a homogenous cell suspension before seeding and treatment. Use calibrated pipettes. Use a high-quality thermal cycler for the heat challenge. |
Affinity Purification-Mass Spectrometry (AP-MS)
This protocol aims to identify the direct binding partners of this compound from a cellular lysate. This requires a modified version of this compound with a "handle" for purification (e.g., biotin).
Experimental Workflow Diagram:
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wp.unil.ch [wp.unil.ch]
- 9. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 10. Kirromycin, an inhibitor of protein biosynthesis that acts on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kirromycin, an Inhibitor of Protein Biosynthesis that Acts on Elongation Factor Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 14. [Mechanism of action of the new antibiotic kirromycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Bacterial Resistance to Kerriamycin A: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and addressing bacterial resistance to the antibiotic Kerriamycin A in experimental settings. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and visualizations to facilitate troubleshooting and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of bacterial resistance to this compound?
A1: The primary mechanism of resistance to this compound (also known as kirromycin) is the alteration of its molecular target, the bacterial elongation factor Tu (EF-Tu).[1][2] EF-Tu is a crucial protein involved in the elongation phase of protein synthesis. Resistance typically arises from specific mutations in the tuf genes that encode for EF-Tu. These mutations prevent this compound from effectively binding to EF-Tu, thereby allowing protein synthesis to continue even in the presence of the antibiotic.
Q2: Are there specific mutations in EF-Tu that are known to confer resistance to this compound?
A2: Yes, several specific amino acid substitutions in EF-Tu have been identified that confer resistance to this compound. These mutations often cluster at the interface of domains 1 and 3 of the EF-Tu protein.[1][2] Some well-characterized resistance mutations in Escherichia coli include G316D, A375T, A375V, and Q124K.[1]
Q3: We are trying to isolate this compound-resistant mutants but are unsuccessful. What could be the reason?
A3: A critical factor to consider is that sensitivity to this compound is a dominant trait.[3] Most bacteria, including E. coli, have two genes encoding EF-Tu (tufA and tufB). If a resistance mutation occurs in only one of these genes, the wild-type protein expressed from the other gene will still be sensitive to the antibiotic, leading to the inhibition of protein synthesis. Therefore, to successfully isolate resistant mutants, it is often necessary to use a bacterial strain in which one of the tuf genes has been inactivated.[3]
Q4: How can we quantify the level of resistance to this compound in our mutant strains?
A4: The level of resistance is typically quantified by determining the Minimum Inhibitory Concentration (MIC) of this compound for the mutant strain and comparing it to the MIC for the susceptible parent strain. The MIC is the lowest concentration of the antibiotic that prevents visible growth of the bacteria. A significant increase in the MIC value for the mutant strain indicates resistance.
Troubleshooting Guides
Troubleshooting Failed Generation of this compound-Resistant Mutants
| Issue | Possible Cause | Suggested Solution |
| No resistant colonies obtained after mutagenesis and selection. | Dominance of Sensitivity: The bacterial strain used has two functional tuf genes, masking the resistant phenotype. | Use a bacterial strain with only one functional tuf gene. |
| Inefficient Mutagenesis: The mutagenesis protocol (e.g., chemical mutagenesis or site-directed mutagenesis) was not effective. | Optimize the mutagen concentration and exposure time. For site-directed mutagenesis, verify primer design and PCR conditions. | |
| Inappropriate Selection Conditions: The concentration of this compound used for selection is too high, killing all cells, or too low, allowing susceptible cells to survive. | Perform a dose-response experiment to determine the optimal selective concentration of this compound. |
Troubleshooting Inconsistent MIC Assay Results
| Issue | Possible Cause | Suggested Solution |
| High variability in MIC values between replicates. | Inoculum Preparation: Inconsistent density of the bacterial inoculum. | Standardize the inoculum preparation by adjusting the culture to a specific optical density (e.g., 0.5 McFarland standard). |
| Media Composition: Variations in the cation concentration of the Mueller-Hinton broth can affect antibiotic activity. | Use cation-adjusted Mueller-Hinton Broth (CAMHB) for consistency. | |
| Endpoint Reading: Subjective differences in determining the presence or absence of visible growth. | Use a spectrophotometer to measure optical density for a more objective endpoint determination. |
Quantitative Data
The following table summarizes the reported increase in resistance to kirromycin (B1673653) for E. coli strains with specific mutations in the EF-Tu protein. The resistance is expressed as a factor increase in the concentration of the antibiotic required to inhibit protein synthesis compared to the wild-type strain.
| Mutant EF-Tu | Fold Resistance in poly(Phe) synthesis |
| G316D | Increased |
| A375T | Increased |
| A375V | Increased |
| Q124K | Increased |
| D2216 strain | 80 to 700-fold |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Mutants by Site-Directed Mutagenesis
This protocol outlines the generation of specific mutations in the tuf gene to confer this compound resistance. It is recommended to perform this in a strain with a single functional tuf gene.
-
Primer Design: Design primers incorporating the desired mutation (e.g., G316D, A375T, A375V, or Q124K) in the tuf gene.
-
PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase with a plasmid containing the wild-type tuf gene as a template and the mutagenic primers.
-
Template Digestion: Digest the parental, methylated plasmid DNA with the DpnI restriction enzyme, leaving the newly synthesized, mutated plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells (preferably a strain with a single functional tuf gene).
-
Selection: Plate the transformed cells on agar (B569324) plates containing a selective concentration of this compound.
-
Verification: Isolate plasmid DNA from the resulting colonies and confirm the presence of the desired mutation by DNA sequencing.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Grow the bacterial strain (wild-type or mutant) in CAMHB to the mid-log phase. Adjust the culture to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
Visualizations
Caption: this compound action and resistance mechanism.
Caption: Experimental workflow for resistance analysis.
References
Best practices for handling and storing Kerriamycin A powder
Technical Support Center: Kerriamycin A
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing this compound powder. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antibiotic produced by the bacterium Streptomyces violaceolatus.[] While the specific mechanism of action for this compound is not extensively documented in publicly available literature, it is known to have anti-gram-positive bacterial effects.[] Its close analog, Kerriamycin B, has been identified as a potent inhibitor of protein SUMOylation by blocking the formation of the E1-SUMO intermediate.[2][3] This suggests that this compound may also have applications in studying cellular processes regulated by SUMOylation, such as DNA repair, cell cycle control, and transcription.
Q2: What are the general safety precautions for handling this compound powder?
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Respiratory Protection: For operations that may generate dust, use a certified particulate respirator.
-
Ventilation: Handle the powder in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid direct contact with the skin, eyes, and clothing. Do not inhale the dust. Wash hands thoroughly after handling.
-
Spills: In case of a spill, carefully collect the powder without creating dust and dispose of it as hazardous waste. Clean the affected area thoroughly.
-
Disposal: Dispose of waste materials containing this compound according to local, state, and federal regulations for hazardous waste.
Q3: How should this compound powder be stored for optimal stability?
Proper storage is critical to maintain the potency and stability of this compound powder. Like many complex organic molecules, it is sensitive to moisture, temperature, and light.
Table 1: Recommended Storage Conditions for this compound Powder
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. | Minimizes chemical degradation. |
| 2-8°C for short-term storage. | Suitable for unopened vials for a limited time. | |
| Humidity | Store in a desiccator or a controlled low-humidity environment. | This compound is moisture-sensitive; moisture can lead to hydrolysis and clumping. |
| Light | Protect from light by storing in an amber vial or a dark location. | Light can cause photodegradation of the compound. |
| Atmosphere | For long-term storage, consider storing under an inert gas like argon or nitrogen. | Reduces oxidation and degradation from atmospheric moisture. |
Q4: How do I reconstitute this compound powder?
A specific, validated reconstitution protocol for this compound is not published. However, a general procedure for reconstituting lyophilized powders can be followed. It is recommended to perform a small-scale solubility test before preparing a stock solution.
General Reconstitution Protocol:
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add Solvent: Carefully add a precise volume of the desired solvent to the vial.
-
Dissolve: Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming and potential degradation.
-
Storage: Store the reconstituted solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Table 2: Suggested Solvents for Reconstitution
| Solvent | Concentration Range (Suggested Starting Point) | Notes |
| DMSO | 10-50 mg/mL | A common solvent for many organic compounds. |
| Ethanol | 5-20 mg/mL | May be suitable for certain biological assays. |
| Methanol | 5-20 mg/mL | Use with caution as it can be toxic to some cell lines. |
| Water | Insoluble or poorly soluble | Generally not recommended for initial reconstitution. |
Note: The solubility of this compound in these solvents has not been definitively determined. Always start with a small amount to test solubility.
Troubleshooting Guide
Issue 1: The this compound powder appears clumped or discolored.
-
Possible Cause: The powder has likely been exposed to moisture. Clumping can occur if the vial was opened before reaching room temperature, leading to condensation. Discoloration may indicate degradation.
-
Solution:
-
If the clumping is minor, you can attempt to proceed with reconstitution, but be aware that the compound's potency may be compromised.
-
It is highly recommended to use a fresh, unopened vial of this compound for critical experiments.
-
To prevent this in the future, always allow the vial to equilibrate to room temperature before opening and store it in a desiccator.
-
Issue 2: The reconstituted this compound solution is cloudy or contains precipitates.
-
Possible Cause:
-
The compound may not be fully dissolved.
-
The concentration may be too high for the chosen solvent.
-
The solution may have been stored improperly, leading to precipitation.
-
-
Solution:
-
Gently warm the solution to 37°C and continue to mix to aid dissolution.
-
If the solution remains cloudy, it may be supersaturated. Dilute the solution with more solvent.
-
If precipitation occurs after storage, try warming and vortexing the solution. If this does not resolve the issue, the solution may need to be remade.
-
Issue 3: Inconsistent or no biological activity is observed in experiments.
-
Possible Cause:
-
Degraded Compound: The this compound powder or solution may have degraded due to improper storage or handling.
-
Incorrect Concentration: There may be an error in the calculation of the stock solution concentration or the final concentration in the assay.
-
Experimental Setup: The experimental conditions (e.g., cell line, incubation time, assay components) may not be optimal for observing the effects of this compound.
-
-
Solution:
-
Verify Compound Integrity: Use a fresh vial of this compound and prepare a new stock solution.
-
Confirm Concentration: Double-check all calculations and ensure accurate pipetting.
-
Optimize Assay Conditions: Perform a dose-response experiment to determine the optimal concentration range for your system. Include appropriate positive and negative controls.
-
Experimental Protocols & Visualizations
Protocol: In Vitro SUMOylation Assay (Adapted from a protocol for Kerriamycin B)
This protocol is adapted from an in vitro SUMOylation assay for Kerriamycin B and can be used as a starting point for studying the effects of this compound on SUMOylation.[2]
Materials:
-
Recombinant E1 (Aos1/Uba2), E2 (Ubc9), and SUMO-1 proteins
-
Substrate protein (e.g., RanGAP1)
-
ATP solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.1 mM DTT)
-
This compound stock solution (in DMSO)
-
SDS-PAGE gels and buffers
-
Western blotting reagents and antibodies against the substrate or SUMO-1
Procedure:
-
Prepare the reaction mixture in the following order on ice:
-
Assay buffer
-
Substrate protein
-
SUMO-1
-
E1 and E2 enzymes
-
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting to detect the SUMOylated substrate.
References
Validation & Comparative
A Comparative Analysis of Kerriamycin A and Kerriamycin B Efficacy
A comprehensive review of the available scientific literature reveals a significant disparity in the documented biological activities of Kerriamycin A and Kerriamycin B. While Kerriamycin B has been identified as a potent inhibitor of protein SUMOylation with characterized antitumor and antibacterial properties, there is a notable absence of efficacy data for this compound in the public domain. This guide, therefore, presents a detailed analysis of Kerriamycin B's efficacy, supported by experimental data, and highlights the current knowledge gap regarding this compound.
Introduction to Kerriamycins
Kerriamycins are a class of antibiotics belonging to the saframycin family, characterized by a complex heterocyclic quinone structure. These natural products, isolated from microbial sources, have garnered interest for their potential therapeutic applications. This guide focuses on the comparative efficacy of two prominent members of this family, this compound and Kerriamycin B.
Efficacy of Kerriamycin B
The primary mechanism of action identified for Kerriamycin B is the inhibition of protein SUMOylation, a critical post-translational modification process involved in various cellular functions, including transcription, DNA repair, and cell cycle control. Aberrant SUMOylation has been implicated in the pathogenesis of several diseases, including cancer.
Inhibition of Protein SUMOylation
Kerriamycin B has been demonstrated to be a novel inhibitor of protein SUMOylation by targeting the E1-SUMO intermediate formation.[1] This inhibitory action disrupts the SUMOylation cascade, which can lead to downstream effects on cellular processes.
Table 1: In Vitro SUMOylation Inhibitory Activity of Kerriamycin B
| Compound | Target | Assay | IC50 Value | Reference |
| Kerriamycin B | Protein SUMOylation (E1 Enzyme) | In vitro SUMOylation of RanGAP1-C2 | 11.7 µM | [1] |
Antitumor and Antibacterial Activity
In addition to its role as a SUMOylation inhibitor, Kerriamycin B has been reported to possess both antitumor and antibacterial properties.[1] However, detailed quantitative data comparing its efficacy in these areas to this compound is not currently available.
Efficacy of this compound
Despite extensive searches of scientific literature, no specific quantitative data on the biological efficacy of this compound could be retrieved. As such, a direct comparison of its performance against Kerriamycin B is not possible at this time.
Structure-Activity Relationship Insights from the Saframycin Family
Given the structural similarity between Kerriamycins and other members of the saframycin family, insights into potential structure-activity relationships can be drawn from comparative studies of related compounds. For instance, a study on safracins A and B, which are structurally analogous to the Kerriamycins, revealed that safracin B exhibited lower toxic and effective doses and a greater prolongation of the life span of tumor-bearing mice compared to safracin A. This suggests that the hydroxylation present in safracin B (and similarly in Kerriamycin B) may play a crucial role in its enhanced biological activity.
Experimental Protocols
In Vitro Protein SUMOylation Assay
The following protocol describes the methodology used to determine the in vitro SUMOylation inhibitory activity of Kerriamycin B.
Objective: To quantify the inhibitory effect of Kerriamycin B on the SUMOylation of a substrate protein in a cell-free system.
Materials:
-
His-tagged SUMO-1
-
His and T7-tagged RanGAP1-C2 (substrate)
-
GST-Aos1-Uba2 fusion protein (E1 enzyme)
-
His-tagged-Ubc9 (E2 enzyme)
-
Kerriamycin B (dissolved in appropriate solvent)
-
ATP
-
Reaction buffer
-
Anti-T7 or anti-SUMO-1 antibody for immunoblotting
Workflow:
Figure 1: Workflow for the in vitro SUMOylation assay.
Procedure:
-
A reaction mixture is prepared containing His-tagged SUMO-1, the substrate His and T7-tagged RanGAP1-C2, the E1 enzyme (GST-Aos1-Uba2 fusion protein), and the E2 enzyme (His-tagged-Ubc9) in the presence of 2 mM ATP.[1]
-
Indicated concentrations of Kerriamycin B (e.g., 1-20 µM) are added to the reaction mixture.[1]
-
The reaction is allowed to proceed under appropriate incubation conditions.
-
The reaction products are then separated by SDS-PAGE.
-
SUMOylated RanGAP1-C2 is detected and quantified by immunoblotting using an anti-T7 or an anti-SUMO-1 antibody.[1]
-
The intensity of the band corresponding to SUMOylated RanGAP1-C2 is measured to determine the extent of inhibition by Kerriamycin B.
Signaling Pathway
Protein SUMOylation Pathway and Inhibition by Kerriamycin B
The following diagram illustrates the protein SUMOylation cascade and the point of inhibition by Kerriamycin B.
Figure 2: Inhibition of the SUMOylation pathway by Kerriamycin B.
Conclusion
The available scientific evidence strongly supports the efficacy of Kerriamycin B as an inhibitor of protein SUMOylation, with an in vitro IC50 value of 11.7 µM.[1] This activity likely contributes to its observed antitumor and antibacterial properties. In stark contrast, there is a significant lack of published data on the biological activity and efficacy of this compound, precluding a direct and meaningful comparison between the two compounds. Future research is warranted to elucidate the biological profile of this compound and to conduct direct comparative studies with Kerriamycin B to fully understand their relative therapeutic potential. For researchers, scientists, and drug development professionals, Kerriamycin B presents a promising lead compound for targeting the SUMOylation pathway, while this compound remains an unknown entity requiring further investigation.
References
A Comparative Guide to SUMOylation Inhibitors: Kerriamycin A and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The post-translational modification of proteins by Small Ubiquitin-like Modifiers (SUMOs) is a critical regulatory mechanism in numerous cellular processes, including gene expression, DNA repair, and signal transduction. Dysregulation of the SUMOylation pathway has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of Kerriamycin A and other well-characterized SUMOylation inhibitors, presenting key performance data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Performance Comparison of SUMOylation Inhibitors
The following table summarizes the quantitative data for several known SUMOylation inhibitors, focusing on their target, mechanism of action, and in vitro potency (IC50). This allows for a direct comparison of their efficacy in inhibiting the SUMOylation cascade.
| Inhibitor | Target Enzyme | Mechanism of Action | In Vitro IC50 | Selectivity Notes |
| Kerriamycin B | SAE (E1) | Blocks the formation of the E1-SUMO intermediate.[1][2][3] | 11.7 µM (RanGAP1 substrate)[2] | Does not inhibit ubiquitination in vitro.[2] |
| Ginkgolic Acid | SAE (E1) | Directly binds to E1 and inhibits the formation of the E1-SUMO intermediate.[4][5] | ~3.0 µM (RanGAP1 substrate)[4] | Does not affect in vivo ubiquitination.[4][5] Also reported to inhibit histone acetyltransferases (HATs). |
| Anacardic Acid | SAE (E1) | Blocks the formation of the E1-SUMO intermediate.[4] | ~2.2 µM (RanGAP1 substrate)[4] | Structurally related to Ginkgolic Acid. |
| 2-D08 | UBC9 (E2) | Prevents the transfer of SUMO from the UBC9-SUMO thioester to the substrate.[6][7] | ~6.0 µM (in vitro assay) | Does not affect SUMO-activating enzyme E1 or E2 Ubc9-SUMO thioester formation.[8] Also a potent inhibitor of Axl kinase (IC50 of 0.49 nM).[7] |
| ML-792 | SAE (E1) | Mechanism-based inhibitor that forms a covalent adduct with SUMO, which then inhibits SAE.[9][10] | 3 nM (SUMO1), 11 nM (SUMO2)[11][12] | Highly selective for SAE over ubiquitin-activating enzyme (UAE) (IC50 >100 µM) and NEDD8-activating enzyme (NAE) (IC50 >32 µM).[11] |
| TAK-981 | SAE (E1) | Forms a covalent SUMO-TAK-981 adduct within the enzyme's catalytic site, inhibiting SAE.[13][14] | Nanomolar range[15][16] | Highly selective for the SUMO pathway.[15] |
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The SUMOylation cascade and points of inhibition.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Kerriamycin B inhibits protein SUMOylation - ProQuest [proquest.com]
- 4. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 5. Ginkgolic acid inhibits protein SUMOylation by blocking formation of the E1-SUMO intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2’,3’,4’-trihydroxyflavone (2-D08), an Inhibitor of Protein Sumoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Controlling protein SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. T cell-intrinsic immunomodulatory effects of TAK-981 (subasumstat), a SUMO-activating enzyme inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gut.bmj.com [gut.bmj.com]
- 16. TAK-981, a SUMOylation inhibitor, suppresses AML growth immune-independently - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibition of SUMO E1 Activating Enzyme by Kerriamycin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kerriamycin A's performance in inhibiting the SUMO E1 activating enzyme against other known inhibitors. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Analysis of SUMO E1 Inhibitors
The Small Ubiquitin-like Modifier (SUMO) pathway is a critical post-translational modification system that regulates a multitude of cellular processes. The SUMO-activating enzyme (E1) initiates this cascade and has emerged as a promising therapeutic target, particularly in oncology.[1][2] Kerriamycin B, an antibiotic originally isolated from Streptomyces violaceolatus, has been identified as a potent inhibitor of protein SUMOylation.[1][3] It functions by blocking the formation of the E1-SUMO intermediate, a crucial first step in the SUMOylation cascade.[1][3]
Below is a quantitative comparison of Kerriamycin B and other notable SUMO E1 inhibitors, with a focus on their in vitro efficacy.
| Inhibitor | Type | Mechanism of Action | IC50 Value (in vitro) | Selectivity |
| Kerriamycin B | Natural Product | Blocks formation of the E1-SUMO intermediate.[1][3] | 11.7 µM[1] | Not extensively documented in initial screens. |
| Ginkgolic Acid | Natural Product | Blocks formation of the E1-SUMO intermediate.[1] | 3.0 µM[1] | Selective for SUMOylation over ubiquitination.[1] |
| Anacardic Acid | Natural Product | Blocks formation of the E1-SUMO intermediate.[1] | 2.2 µM[1] | Similar to Ginkgolic Acid. |
| Tannic Acid | Natural Product | Blocks formation of the E1-SUMO complex.[1] | 12.8 µM[1] | Noted for being non-toxic in some contexts.[1][4] |
| COH000 | Synthetic | Covalent allosteric inhibitor.[1][5] | 0.2 µM[1] | Selective for SUMOylation over ubiquitination and NEDDylation.[1][5] |
| TAK-981 (ML-792) | Synthetic | Forms a covalent adduct with SUMO catalyzed by SAE.[1][6] | 0.6 nM (TAK-981)[7] | Highly selective for SAE over NAE and UAE.[7] |
Visualizing the SUMOylation Pathway and Inhibition
The following diagram illustrates the enzymatic cascade of the SUMOylation pathway and the point of intervention for SUMO E1 inhibitors like this compound.
References
- 1. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of SUMO activating enzyme 1 inhibitors utilizing virtual screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. A gene-expression screen identifies a non-toxic sumoylation inhibitor that mimics SUMO-less human LRH-1 in liver | eLife [elifesciences.org]
- 5. Allosteric Inhibition of Ubiquitin-like Modifications by a Class of Inhibitor of SUMO-Activating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A small molecule SUMOylation inhibitor activates antitumor immune responses and potentiates immune therapies in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Kerriamycin A and its Analogs: A Comparative Guide to SUMOylation Inhibition Selectivity
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Kerriamycin and its alternatives in the selective inhibition of SUMOylation over ubiquitination, supported by experimental data and detailed protocols.
The post-translational modification of proteins by Small Ubiquitin-like Modifier (SUMO) proteins, a process known as SUMOylation, is a critical regulator of numerous cellular processes. Its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders. Consequently, small molecule inhibitors of SUMOylation are valuable research tools and potential therapeutic agents. A key characteristic of a useful SUMOylation inhibitor is its selectivity over the structurally similar but functionally distinct ubiquitination pathway. This guide assesses the selectivity of Kerriamycin B, a notable SUMOylation inhibitor, and compares its performance with other known inhibitors.
Comparative Analysis of SUMOylation Inhibitors
Kerriamycin B, a member of the Kerriamycin family of natural products, has been identified as an inhibitor of protein SUMOylation. It exerts its effect by blocking the formation of the E1-SUMO intermediate, a crucial initial step in the SUMOylation cascade.[1] Experimental data demonstrates that Kerriamycin B is a selective inhibitor of SUMOylation with minimal impact on the ubiquitination pathway at effective concentrations.
Below is a quantitative comparison of Kerriamycin B and other well-characterized SUMOylation inhibitors. The data highlights their potency in inhibiting SUMOylation and their selectivity over ubiquitination.
| Compound | Target | SUMOylation IC50 | Ubiquitination Inhibition | Selectivity (SUMOylation vs. Ubiquitination) |
| Kerriamycin B | SUMO E1 Activating Enzyme (SAE) | 11.7 µM[2] | No inhibition observed at 20 µM (in vitro)[2] | High |
| Ginkgolic Acid | SUMO E1 Activating Enzyme (SAE) | 3.0 µM[3] | No effect on in vivo ubiquitination[4][5][6] | High |
| Anacardic Acid | SUMO E1 Activating Enzyme (SAE) | 2.2 µM[3] | Not specified, but structurally similar to ginkgolic acid with expected high selectivity. | High (Inferred) |
| Tannic Acid | SUMO E1 Activating Enzyme (SAE) | 12.8 µM[3] | Not specified | Data not available |
| TAK-981 | SUMO E1 Activating Enzyme (SAE) | 0.6 nM[7] | No effect on Ubiquitin or NEDD8 thioester formation at 10 µM[7] | Very High |
Signaling Pathways and Experimental Workflow
To understand the context of Kerriamycin A's selectivity, it is essential to visualize the SUMOylation and ubiquitination pathways.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginkgolic acid inhibits protein SUMOylation by blocking formation of the E1-SUMO intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. A small molecule SUMOylation inhibitor activates antitumor immune responses and potentiates immune therapies in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Carrimycin: A Comparative Analysis Across Diverse Cancer Cell Lines
A Note on Terminology: Initial searches for "Kerriamycin A" did not yield specific results on its anticancer properties. However, extensive research exists for "Carrimycin," a compound with a similar name and established anticancer activities. It is highly probable that "this compound" was a misnomer for Carrimycin. This guide will, therefore, focus on the cross-validation of Carrimycin's anticancer activity.
Carrimycin, a novel macrolide antibiotic, has demonstrated significant promise as an anticancer agent. This guide provides a comprehensive comparison of its activity across various cancer cell lines, supported by experimental data and detailed protocols. The information presented here is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of Carrimycin's therapeutic potential.
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of Carrimycin have been evaluated in several cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher potency of the compound.
The following tables summarize the IC50 values of Carrimycin in hepatocellular carcinoma and oral squamous cell carcinoma cell lines, as reported in scientific literature.
Table 1: IC50 Values of Carrimycin in Hepatocellular Carcinoma Cell Lines [1][2]
| Cell Line | IC50 (µg/mL) after 48h |
| SK-Hep1 | 15.7 |
| Hep3B | 28.5 |
| SNU-354 | 11.3 |
| SNU-387 | 17.0 |
Table 2: IC50 Values of Carrimycin in Oral Squamous Cell Carcinoma Cell Lines [3]
| Cell Line | IC50 (µg/mL) after 48h |
| HN30 | Not explicitly stated |
| HN6 | Not explicitly stated |
| Cal27 | Not explicitly stated |
| HB96 | Not explicitly stated |
Note: While the study on oral squamous cell carcinoma cell lines indicated that IC50 values were determined, the specific values were not provided in the abstract.
Experimental Protocols
The evaluation of Carrimycin's anticancer activity involves a series of standard in vitro assays. The methodologies for these key experiments are detailed below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of Carrimycin for different time intervals (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 4 hours).
-
Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.[1][2]
Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, which is a measure of its clonogenic survival.
-
Cell Seeding: A low density of cells (e.g., 500 cells/well) is seeded in 6-well plates.
-
Drug Treatment: The cells are treated with different concentrations of Carrimycin and incubated for a longer period (e.g., 10-14 days) until visible colonies are formed.
-
Colony Staining: The colonies are fixed with a fixative solution (e.g., methanol) and stained with a staining solution (e.g., crystal violet).
-
Colony Counting: The number of colonies containing a certain number of cells (e.g., >50 cells) is counted. The colony formation rate is calculated and compared to the control group.[1][2]
Apoptosis Assay (Flow Cytometry)
This method is used to detect and quantify apoptosis (programmed cell death) induced by Carrimycin.
-
Cell Treatment: Cells are treated with Carrimycin for a specified duration.
-
Cell Harvesting and Staining: The cells are harvested, washed, and then stained with Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]
Mechanism of Action and Signaling Pathways
Carrimycin exerts its anticancer effects through a unique mechanism of action that distinguishes it from many conventional chemotherapeutic agents. The primary target of Carrimycin is selenoprotein H (SelH) , a nucleolar enzyme involved in scavenging reactive oxygen species (ROS).[4][5][6]
The binding of Carrimycin to SelH leads to its degradation, resulting in increased oxidative stress within the nucleolus. This oxidative stress disrupts ribosome biogenesis, a critical process for the high rates of protein synthesis required by rapidly proliferating cancer cells. The inhibition of ribosome biogenesis ultimately leads to cell cycle arrest and apoptosis.[4][5][6]
The following diagram illustrates the proposed signaling pathway of Carrimycin's anticancer activity.
Caption: Signaling pathway of Carrimycin's anticancer action.
The following diagram outlines the general experimental workflow for assessing the anticancer activity of a compound like Carrimycin.
Caption: General workflow for in vitro anticancer drug testing.
References
- 1. Anti-Tumor Effects of Carrimycin and Monomeric Isovalerylspiramycin I on Hepatocellular Carcinoma in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-Tumor Effects of Carrimycin and Monomeric Isovalerylspiramycin I on Hepatocellular Carcinoma in Vitro and in Vivo [frontiersin.org]
- 3. Anti-tumor effect of carrimycin on oral squamous cell carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrimycin, a first in-class anti-cancer agent, targets selenoprotein H to induce nucleolar oxidative stress and inhibit ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mednexus.org [mednexus.org]
- 6. Carrimycin, a first in-class anti-cancer agent, targets selenoprotein H to induce nucleolar oxidative stress and inhibit ribosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Kerriamycin A and TAK-981 as SUMOylation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of the Small Ubiquitin-like Modifier (SUMO) pathway has emerged as a promising strategy. This guide provides a detailed comparative analysis of two key SUMOylation inhibitors: the natural product Kerriamycin A and the clinical-stage compound TAK-981 (also known as Subasumstat). We will delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols to support further research in this field.
At a Glance: this compound vs. TAK-981
| Feature | This compound | TAK-981 (Subasumstat) |
| Type | Natural Product (Anthraquinone antibiotic) | Small Molecule (Sulfamate derivative) |
| Target | SUMO-activating enzyme (SAE or E1) | SUMO-activating enzyme (SAE or E1) |
| Mechanism of Action | Blocks the formation of the E1-SUMO intermediate.[1] | Forms a covalent adduct with SUMO at the SAE active site, preventing SUMO transfer to UBC9.[2][3] |
| Potency (in vitro IC50) | ~11.7 µM (for Kerriamycin B)[4] | ~0.6 nM[5] |
| Selectivity | Selective for SUMOylation over ubiquitylation.[4] | Highly selective for SAE over other E1 enzymes like NAE, UAE, and ATG7.[5][6][7] |
| Development Stage | Preclinical | Phase 1/2 Clinical Trials[8] |
| Administration | Not established for clinical use | Intravenous[9] |
Mechanism of Action: Distinct Approaches to Inhibit a Key Enzyme
Both this compound and TAK-981 target the SUMO-activating enzyme (SAE), the first and crucial step in the SUMOylation cascade. However, their molecular mechanisms of inhibition differ significantly.
This compound , an antibiotic isolated from Streptomyces violaceolatus, functions by non-covalently blocking the formation of the thioester intermediate between SAE and SUMO.[1] This initial step is essential for the activation of SUMO, and its inhibition effectively shuts down the entire downstream pathway.
TAK-981 , a rationally designed small molecule, employs a more intricate mechanism-based inhibition. It forms a covalent adduct with the SUMO protein itself, but only when SUMO is bound to the active site of SAE.[2][3] This TAK-981-SUMO adduct then remains tightly bound to SAE, effectively trapping the enzyme and preventing it from activating other SUMO molecules. This leads to a profound and sustained inhibition of the SUMOylation pathway.
Signaling Pathway of SUMOylation and Inhibition
Caption: The SUMOylation cascade and points of inhibition by this compound and TAK-981.
Comparative Performance Data
A direct comparison of this compound and TAK-981 in the same experimental setting has not been published. However, by examining data from independent studies, a clear difference in their potency and selectivity emerges.
In Vitro Potency
| Inhibitor | Assay Type | IC50 | Reference |
| Kerriamycin B | In vitro SUMOylation of RanGAP1-C2 | 11.7 µM | [4] |
| TAK-981 | HTRF Transthiolation Assay | 0.6 nM | [5] |
Note: Data for Kerriamycin B, a close analog of this compound, is presented here due to the availability of a specific IC50 value in the cited literature.
The data clearly indicates that TAK-981 is significantly more potent than Kerriamycin B, with an IC50 in the nanomolar range compared to the micromolar potency of Kerriamycin B. This substantial difference in potency is a key differentiator for their potential therapeutic applications.
Selectivity Profile
| Inhibitor | Target | Off-Targets Assessed | Selectivity | Reference |
| Kerriamycin B | SAE | Ubiquitin Activating Enzyme (UAE) | No inhibition of ubiquitylation observed. | [4] |
| TAK-981 | SAE | Nedd8-Activating Enzyme (NAE), UAE, ATG7 | Highly selective for SAE. | [5][6][7] |
TAK-981 has been extensively profiled and demonstrates high selectivity for the SUMO-activating enzyme over other ubiquitin-like protein activating enzymes.[5][6][7] While Kerriamycin B also shows selectivity for the SUMOylation pathway over ubiquitylation, the breadth of its selectivity profiling is not as extensively documented as that of TAK-981.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
In Vitro SUMOylation Inhibition Assay (for IC50 Determination)
This protocol is adapted from the methodology used to assess Kerriamycin B's inhibitory activity.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the SUMOylation of a substrate protein in a reconstituted in vitro system.
Materials:
-
His-tagged SUMO-1
-
His- and T7-tagged RanGAP1-C2 (substrate)
-
GST-Aos1/Uba2 fusion protein (E1 enzyme)
-
His-tagged Ubc9 (E2 enzyme)
-
ATP
-
Test inhibitor (e.g., this compound)
-
Reaction buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl2, 2 mM ATP)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Anti-T7 or anti-SUMO-1 antibody
-
Chemiluminescent substrate
-
Imaging system and software for densitometry
Procedure:
-
Prepare a reaction mixture containing His-tagged SUMO-1, His- and T7-tagged RanGAP1-C2, GST-Aos1/Uba2 (E1), and His-tagged Ubc9 (E2) in the reaction buffer.
-
Add the test inhibitor at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with an anti-T7 or anti-SUMO-1 antibody to detect the SUMOylated form of RanGAP1-C2.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensity of SUMOylated RanGAP1-C2 using densitometry software.
-
Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.
Western Blot Analysis for Cellular SUMOylation
This protocol is a general method to assess the effect of inhibitors on global SUMOylation in cultured cells.
Objective: To determine the effect of a SUMOylation inhibitor on the overall levels of SUMO-conjugated proteins in cells.
Materials:
-
Cultured cells (e.g., 293T cells)
-
Transfection reagent and Flag-tagged SUMO expression vector (optional, for enhanced detection)
-
Test inhibitor (e.g., this compound or TAK-981)
-
Cell lysis buffer (RIPA buffer) supplemented with N-ethylmaleimide (NEM) to inhibit de-SUMOylating enzymes (SENPs).
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Anti-Flag or anti-SUMO-2/3 antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-tubulin)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
(Optional) Transfect cells with a Flag-tagged SUMO expression vector.
-
Treat the cells with various concentrations of the inhibitor for a specified duration (e.g., 12 hours). Include a vehicle control.
-
Harvest the cells and lyse them in RIPA buffer containing NEM.
-
Determine the protein concentration of the lysates.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with an anti-Flag or anti-SUMO-2/3 antibody to detect high-molecular-weight SUMO conjugates.
-
Probe a separate blot or strip and re-probe the same blot with a loading control antibody.
-
Develop the blots and analyze the reduction in the smear of high-molecular-weight SUMO conjugates in the inhibitor-treated samples compared to the control.
Experimental Workflow for Inhibitor Characterization
Caption: A generalized workflow for the preclinical characterization of SUMOylation inhibitors.
Conclusion
This compound and TAK-981 represent two distinct classes of SUMO E1 inhibitors with significant differences in their biochemical properties and developmental stages. This compound, as a natural product, serves as a valuable research tool for studying the biological consequences of SUMOylation inhibition. Its micromolar potency and less characterized selectivity profile make it more suitable for in vitro and cell-based exploratory studies.
In contrast, TAK-981 is a highly potent and selective clinical-stage inhibitor that has undergone extensive preclinical and clinical evaluation. Its nanomolar potency, well-defined mechanism of action, and favorable selectivity profile underscore its potential as a therapeutic agent. The ongoing clinical trials for TAK-981 will provide crucial insights into the therapeutic window and efficacy of targeting the SUMOylation pathway in cancer.
For researchers in the field, the choice between these inhibitors will depend on the specific research question. This compound can be a cost-effective tool for initial hypothesis testing, while TAK-981 represents the current benchmark for a potent and selective SUMO E1 inhibitor, particularly for studies aiming for translational relevance. This comparative guide provides the foundational data and methodologies to aid in the design and interpretation of such studies.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Discovery of TAK-981, a First-in-Class Inhibitor of SUMO-Activating Enzyme for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T cell-intrinsic immunomodulatory effects of TAK-981 (subasumstat), a SUMO-activating enzyme inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A small molecule SUMOylation inhibitor activates antitumor immune responses and potentiates immune therapies in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAK-981, a SUMOylation inhibitor, suppresses AML growth immune-independently - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of SUMOylation enhances DNA hypomethylating drug efficacy to reduce outgrowth of hematopoietic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAK-981 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. tandfonline.com [tandfonline.com]
Investigating the Specificity of Kerriamycin A: A Comparative Guide to Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Kerriamycin A, a potential therapeutic agent, against other compounds with similar mechanisms of action. By examining its on-target activity and potential off-target effects, this document aims to provide researchers with the necessary information to evaluate its suitability for further development.
Introduction to this compound and its Presumed Target
This compound belongs to the anthraquinone (B42736) class of glycosides. While direct studies on this compound are limited, its close structural analog, Kerriamycin B, has been identified as a potent inhibitor of protein SUMOylation.[1][2][3] This process, crucial for regulating the function and stability of numerous proteins, is initiated by the E1-activating enzyme. Kerriamycin B has been shown to block the formation of the E1-SUMO intermediate, suggesting that the SUMO E1 enzyme is its primary molecular target.[1] Given the structural similarity, it is highly probable that this compound shares this mechanism of action.
Dysregulation of SUMOylation has been implicated in various diseases, including cancer, making inhibitors of this pathway attractive therapeutic candidates.[4][5] However, a thorough understanding of a compound's specificity is paramount to mitigate potential off-target effects and ensure a favorable safety profile.
Comparative Analysis of SUMOylation Inhibitors
To provide a clear perspective on this compound's potential performance, this guide compares it with other well-characterized SUMOylation inhibitors: Ginkgolic acid and Anacardic acid. These compounds also target the SUMO E1-activating enzyme.[6][7][8][9]
| Compound | Primary Target | Reported IC50 (in vitro) | Known Off-Target Activities |
| This compound | Presumed: SUMO E1 Activating Enzyme | Not Publicly Available | Not Publicly Available |
| Kerriamycin B | SUMO E1 Activating Enzyme | ~11.7 µM (for in vitro SUMOylation)[4] | Antibacterial and antitumor activity[1] |
| Ginkgolic Acid | SUMO E1 Activating Enzyme | ~3.0 µM (for RanGAP1 SUMOylation)[4] | Histone Acetyltransferase (HAT) inhibition, anti-fungal, anti-bacterial[4][10][11] |
| Anacardic Acid | SUMO E1 Activating Enzyme | ~2.2 µM (for RanGAP1 SUMOylation)[4] | Histone Acetyltransferase (HAT) inhibition, NF-κB activation inhibition |
Experimental Protocols
To facilitate the independent verification and expansion of these findings, detailed protocols for key analytical methods are provided below.
In Vitro SUMOylation Assay
This assay is designed to measure the ability of a compound to inhibit the SUMOylation of a substrate protein in a reconstituted system.
Materials:
-
Recombinant SUMO E1 Activating Enzyme (SAE1/SAE2)
-
Recombinant SUMO E2 Conjugating Enzyme (Ubc9)
-
Recombinant SUMO-1 protein
-
Substrate protein (e.g., RanGAP1)
-
ATP
-
SUMOylation reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound and comparators)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-SUMO-1 and anti-substrate antibodies
Procedure:
-
Prepare a reaction mixture containing the SUMO E1 and E2 enzymes, SUMO-1 protein, and the substrate protein in the SUMOylation buffer.
-
Add varying concentrations of the test compound or vehicle control (e.g., DMSO) to the reaction mixtures.
-
Initiate the SUMOylation reaction by adding ATP.
-
Incubate the reactions at 30°C for a specified time (e.g., 1-2 hours).[12]
-
Terminate the reactions by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Probe the membrane with antibodies against the substrate protein and SUMO-1 to detect the SUMOylated form of the substrate.
-
Quantify the band intensities to determine the extent of SUMOylation inhibition and calculate IC50 values.[13][14][15]
Kinase Profiling Assay
This assay assesses the selectivity of a compound by screening it against a broad panel of protein kinases.
Materials:
-
A panel of purified recombinant protein kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (this compound)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³³P]ATP or a non-radioactive detection system (e.g., ADP-Glo™)
-
96- or 384-well plates
-
Filter plates or luminescence reader depending on the detection method
Procedure:
-
Dispense the kinase reaction buffer into the wells of a microplate.
-
Add the specific kinase and its corresponding substrate to each well.
-
Add the test compound at a range of concentrations.
-
Initiate the kinase reaction by adding ATP (and [γ-³³P]ATP if using a radiometric assay).
-
Incubate the plate at 30°C for a defined period.
-
Stop the reaction and measure the kinase activity. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.[16][17][18][19]
-
Calculate the percentage of inhibition for each kinase at each compound concentration and determine the IC50 values for any inhibited kinases.
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effects of a compound on cultured cells.
Materials:
-
Human cell line (e.g., HeLa or a relevant cancer cell line)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[20][21][22]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[23][24]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for cytotoxicity.
Visualizations
To further clarify the concepts and procedures discussed, the following diagrams have been generated.
Caption: The SUMOylation signaling cascade and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the off-target effects of this compound.
Caption: Logical framework for the comparative analysis of this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Kerriamycin B inhibits protein SUMOylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ginkgolic Acid, a SUMO-1 Inhibitor, Inhibits the Progression of Oral Squamous Cell Carcinoma by Alleviating SUMOylation of SMAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 7. Ginkgolic acid inhibits protein SUMOylation by blocking formation of the E1-SUMO intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting SUMOylation with Anacardic Acid Derivatives: Novel Insights into EGF Pathway Dysregulation in Cancer Using an In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Evaluation of Ginkgolic Acid Derivatives as SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. is.muni.cz [is.muni.cz]
- 13. Detection of Proteins Sumolyated In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Method for SUMO Modification of Proteins in vitro [bio-protocol.org]
- 15. In Vitro SUMOylation Assay to Study SUMO E3 Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. worldwide.promega.com [worldwide.promega.com]
- 19. In vitro kinase assay [protocols.io]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 22. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Kerriamycin Analogs: Unveiling the Structure-Activity Relationship in Cancer Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led researchers to explore a vast array of natural products. Among these, the kerriamycins, a class of isotetracenone antibiotics, have garnered interest for their potential therapeutic applications. While the structure-activity relationship (SAR) of Kerriamycin A analogs remains an underexplored area in publicly available scientific literature, studies on the closely related Kerriamycin B have provided crucial insights into the potential mechanism of action for this compound class, highlighting its role as an inhibitor of protein SUMOylation.
This guide provides a comprehensive overview of the known biological activities of Kerriamycin B, detailed experimental protocols for relevant assays, and a discussion of the pertinent signaling pathways. The absence of a broad SAR study on a series of this compound analogs presents a significant research opportunity to develop novel and potent anticancer therapeutics.
Performance Comparison of Kerriamycin B
Currently, detailed comparative data for a series of this compound analogs is not available in the public domain. However, the biological activity of Kerriamycin B has been characterized, providing a benchmark for future studies.
| Compound | Biological Activity | IC50 (µM) | Cell Line/System |
| Kerriamycin B | Inhibition of in vitro SUMOylation of RanGAP1-C2 | 11.7 | Cell-free in vitro assay |
| Inhibition of E1-SUMO intermediate formation | ~20 | Cell-free in vitro assay | |
| Antitumor activity | - | Ehrlich ascites carcinoma |
Mechanism of Action: Inhibition of SUMOylation
Kerriamycin B has been identified as a novel inhibitor of protein SUMOylation, a critical post-translational modification process involved in regulating the function of numerous proteins implicated in cancer development and progression.[1] The mechanism of inhibition involves the direct interference with the SUMOylation enzymatic cascade.
Specifically, Kerriamycin B blocks the formation of the thioester intermediate between the SUMO-activating enzyme (E1) and SUMO-1.[1] This initial step is essential for the entire SUMOylation process, and its inhibition effectively shuts down the downstream conjugation of SUMO to target proteins.
Below is a diagram illustrating the SUMOylation pathway and the point of inhibition by Kerriamycin B.
Caption: The SUMOylation pathway and the inhibitory action of Kerriamycin B.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of this compound analogs and for ensuring the reproducibility of experimental results.
Synthesis of this compound Analogs
While a specific protocol for a series of this compound analogs is not available, a general approach would involve the chemical modification of the this compound scaffold. This could include alterations to the tetracyclic core, the sugar moiety, or the side chains. Synthetic strategies would likely employ techniques from natural product synthesis and medicinal chemistry to generate a library of analogs for biological screening.
The following diagram outlines a generalized workflow for the synthesis and evaluation of novel this compound analogs.
Caption: A generalized workflow for the structure-activity relationship study of this compound analogs.
In Vitro SUMOylation Assay
This assay is used to determine the inhibitory effect of compounds on the SUMOylation of a substrate protein in a cell-free system.[1]
Materials:
-
His-tagged SUMO-1
-
His and T7-tagged RanGAP1-C2 (substrate)
-
GST-Aos1/Uba2 fusion protein (E1 enzyme)
-
His-tagged Ubc9 (E2 enzyme)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 2 mM ATP, 0.1 mM DTT
-
Test compounds (Kerriamycin analogs) dissolved in DMSO
-
SDS-PAGE gels and Western blot reagents
-
Anti-T7 antibody and anti-SUMO-1 antibody
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, His-tagged SUMO-1, His and T7-tagged RanGAP1-C2, GST-Aos1/Uba2 (E1), and His-tagged Ubc9 (E2).
-
Add varying concentrations of the test compounds to the reaction mixture. A DMSO control should be included.
-
Incubate the reaction mixtures at 30°C for 2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Perform a Western blot using an anti-T7 antibody to detect SUMOylated RanGAP1-C2 or an anti-SUMO-1 antibody to detect total SUMOylated proteins.
-
Quantify the band intensities to determine the extent of inhibition and calculate IC50 values.
Assay for E1-SUMO Thioester Bond Formation
This assay specifically investigates the effect of compounds on the initial step of the SUMOylation cascade.[1]
Materials:
-
Biotinylated SUMO-1
-
GST-Aos1/Uba2 fusion protein (E1 enzyme)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 2 mM ATP
-
Test compounds (Kerriamycin analogs) dissolved in DMSO
-
Non-reducing SDS-PAGE sample buffer
-
SDS-PAGE gels and Western blot reagents
-
Avidin-horseradish peroxidase (HRP) conjugate
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, biotinylated SUMO-1, and GST-Aos1/Uba2 (E1).
-
Add varying concentrations of the test compounds to the reaction mixture.
-
Incubate the reaction mixtures at 37°C for 20 minutes.
-
Stop the reaction by adding non-reducing SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE under non-reducing conditions.
-
Transfer the separated proteins to a PVDF membrane.
-
Detect the biotinylated E1-SUMO intermediate using an avidin-HRP conjugate followed by a chemiluminescent substrate.
-
Analyze the results to determine the concentration at which the formation of the E1-SUMO intermediate is inhibited.
Future Directions
The potent SUMOylation inhibitory activity of Kerriamycin B suggests that the kerriamycin scaffold is a promising starting point for the development of novel anticancer agents. A systematic SAR study of a library of this compound analogs is a critical next step. Such a study should focus on:
-
Synthesis of a diverse library of analogs: Modifications should be made to various parts of the this compound molecule to probe the importance of different functional groups for activity and selectivity.
-
Comprehensive biological evaluation: Analogs should be screened for their cytotoxicity against a panel of cancer cell lines and for their inhibitory activity in the in vitro SUMOylation assays described above.
-
Elucidation of the detailed mechanism of action: Further studies will be needed to understand the precise molecular interactions between active kerriamycin analogs and the E1 SUMO-activating enzyme.
By undertaking these studies, the scientific community can unlock the full therapeutic potential of the kerriamycin class of natural products and pave the way for the development of new and effective cancer therapies.
References
Kerriamycin A Analogs Show Promise in Oncology: A Head-to-Head Comparison with Standard Chemotherapy
While direct preclinical or clinical data on Kerriamycin A for cancer treatment remains unavailable in published literature, compelling evidence for the antitumor potential of its analogs, Carrimycin and Kerriamycin B, is emerging. This guide provides a detailed head-to-head comparison of these novel antibiotic agents with standard chemotherapy drugs, focusing on their mechanisms of action, preclinical efficacy, and the experimental frameworks used for their evaluation.
This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape and future potential of these compounds in oncology.
Executive Summary
Carrimycin and Kerriamycin B, analogs of the elusive this compound, present unique mechanisms of action that distinguish them from traditional cytotoxic chemotherapy. Carrimycin targets selenoprotein H, leading to nucleolar oxidative stress and inhibition of ribosome biogenesis, while Kerriamycin B acts as a potent inhibitor of protein SUMOylation. In preclinical studies, Carrimycin has demonstrated significant efficacy against oral squamous and hepatocellular carcinoma cell lines. Data for Kerriamycin B is less extensive regarding its direct cytotoxicity against cancer cells, but its mechanism of action is highly relevant to cancer biology. Standard chemotherapy agents like doxorubicin (B1662922) and cisplatin (B142131), in contrast, primarily exert their effects through DNA damage. This guide will delve into the available data to provide a comparative analysis.
Mechanism of Action: A Tale of Two Strategies
The antitumor activity of Carrimycin and Kerriamycin B stems from distinct molecular interactions, setting them apart from the DNA-damaging mechanisms of standard chemotherapies.
Carrimycin: Targeting Ribosome Production and Inducing Oxidative Stress
Carrimycin's primary active component, Isovalerylspiramycin I (ISP I), has a novel mechanism of action centered on the nucleolus. ISP I targets and accelerates the degradation of Selenoprotein H (SelH), a crucial enzyme for scavenging reactive oxygen species (ROS) within the nucleolus[1]. This leads to two key downstream effects:
-
Increased Nucleolar Oxidative Stress: The depletion of SelH results in an accumulation of ROS specifically within the nucleolus, creating a toxic environment for the cell.
-
Inhibition of Ribosome Biogenesis: The oxidative stress induced by Carrimycin disrupts the process of ribosome assembly, a critical pathway for protein synthesis that is often upregulated in rapidly proliferating cancer cells[1].
This dual mechanism of inducing targeted oxidative stress and halting the cell's protein production machinery represents a novel strategy in cancer therapy.
Kerriamycin B: Disrupting Protein Modification
Kerriamycin B functions as a specific inhibitor of the SUMOylation pathway[2]. SUMOylation is a post-translational modification where Small Ubiquitin-like Modifier (SUMO) proteins are attached to target proteins, regulating a wide range of cellular processes, including DNA repair, signal transduction, and cell cycle control. In many cancers, the SUMOylation pathway is dysregulated and contributes to tumor progression. Kerriamycin B inhibits the SUMO-activating enzyme (E1), the first and essential step in the SUMOylation cascade[3]. By blocking this pathway, Kerriamycin B can disrupt the function of numerous proteins that are critical for cancer cell survival and proliferation.
Standard Chemotherapy: A Direct Assault on DNA
In contrast, conventional chemotherapy drugs like doxorubicin and cisplatin employ a more direct, and often less specific, approach to killing cancer cells.
-
Doxorubicin: This anthracycline antibiotic intercalates into DNA, interfering with DNA replication and transcription. It also inhibits the enzyme topoisomerase II, leading to DNA strand breaks[4].
-
Cisplatin: As a platinum-based compound, cisplatin forms cross-links with DNA, which distorts the DNA structure and triggers apoptosis (programmed cell death)[5].
The following diagram illustrates the distinct signaling pathways of these agents.
Preclinical Efficacy: A Quantitative Comparison
The following tables summarize the available in vitro cytotoxicity data for Carrimycin and standard chemotherapy drugs against various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Carrimycin and Standard Chemotherapy against Oral Squamous Cell Carcinoma (OSCC) Cell Lines
| Compound | Cell Line | IC50 (48h) | Reference |
| Carrimycin | HN30 | 10.12 µg/mL | [6] |
| Carrimycin | HN6 | 8.97 µg/mL | [6] |
| Carrimycin | Cal27 | 11.23 µg/mL | [6] |
| Carrimycin | HB96 | 9.56 µg/mL | [6] |
| Doxorubicin | SAS | 1.161 µg/mL | [7] |
| Doxorubicin | HSC-4 | 0.811 µg/mL | [7] |
| Doxorubicin | HSC-3 | 0.876 µg/mL | [7] |
| Cisplatin | FaDu | 11.25 µM (24h) | [8] |
| Cisplatin | PE/CA-PJ49 | 10.55 µM (24h) | [8] |
| Cisplatin | H103 | 4.57 µM | [9] |
| Cisplatin | H314 | 100 µM | [9] |
Table 2: In Vitro Cytotoxicity (IC50) of Carrimycin against Hepatocellular Carcinoma Cell Lines
| Compound | Cell Line | IC50 (48h) | Reference |
| Carrimycin | SK-Hep1 | 1.85 µg/mL | [10][11] |
| Carrimycin | Hep3B | 2.11 µg/mL | [10][11] |
| Carrimycin | SNU-354 | 2.33 µg/mL | [10][11] |
| Carrimycin | SNU-387 | 2.54 µg/mL | [10][11] |
Kerriamycin B: SUMOylation Inhibition
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay) for Carrimycin
-
Cell Seeding: Oral squamous carcinoma cells (HN30, HN6, Cal27, HB96) or hepatocellular carcinoma cells (SK-Hep1, Hep3B, SNU-354, SNU-387) were seeded in 96-well plates at a density of 5 x 10³ cells per well and cultured overnight.
-
Drug Treatment: Cells were treated with varying concentrations of Carrimycin for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The supernatant was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
In Vitro SUMOylation Assay for Kerriamycin B
-
Reaction Mixture: The in vitro SUMOylation reaction was carried out in a buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2 mM ATP, and 0.1 µg of GST-tagged SUMO-1, 0.5 µg of SAE1/SAE2 (E1 enzyme), 0.5 µg of Ubc9 (E2 enzyme), and 1 µg of the substrate protein (e.g., RanGAP1).
-
Inhibitor Addition: Various concentrations of Kerriamycin B were added to the reaction mixture.
-
Incubation: The reaction was incubated at 30°C for 1 hour.
-
SDS-PAGE and Western Blotting: The reaction products were separated by SDS-PAGE and transferred to a PVDF membrane. The SUMOylated substrate was detected by Western blotting using an anti-SUMO-1 antibody.
-
IC50 Determination: The intensity of the SUMOylated protein bands was quantified to determine the IC50 value of Kerriamycin B.
The workflow for a typical in vitro drug screening experiment is depicted below.
Conclusion and Future Directions
While the direct antitumor activity of this compound remains to be elucidated, its analogs, Carrimycin and Kerriamycin B, have emerged as promising candidates for cancer therapy with novel mechanisms of action. Carrimycin's ability to induce nucleolar oxidative stress and inhibit ribosome biogenesis, and Kerriamycin B's role as a SUMOylation inhibitor, offer new avenues for targeting cancer cells that are distinct from traditional DNA-damaging agents.
The preclinical data for Carrimycin, particularly against oral squamous and hepatocellular carcinomas, is encouraging. However, more extensive studies are required to fully understand its efficacy and safety profile. For Kerriamycin B, further research is needed to determine its cytotoxic effects on a broad range of cancer cell lines and to validate its therapeutic potential in in vivo models.
Direct head-to-head comparative studies of these Kerriamycin analogs with standard chemotherapy agents in the same experimental settings will be crucial for accurately assessing their relative therapeutic indices. Furthermore, exploring potential synergistic effects of combining these novel agents with existing therapies could lead to more effective and less toxic cancer treatments. The unique mechanisms of action of Carrimycin and Kerriamycin B warrant their continued investigation as potentially valuable additions to the oncologist's armamentarium.
References
- 1. Carrimycin, a first in-class anti-cancer agent, targets selenoprotein H to induce nucleolar oxidative stress and inhibit ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kerriamycin B inhibits protein SUMOylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adjalexu.journals.ekb.eg [adjalexu.journals.ekb.eg]
- 5. Frontiers | The Molecular Basis and Therapeutic Aspects of Cisplatin Resistance in Oral Squamous Cell Carcinoma [frontiersin.org]
- 6. Anti-tumor effect of carrimycin on oral squamous cell carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin combined with low intensity ultrasound suppresses the growth of oral squamous cell carcinoma in culture and in xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin effect on head and neck squamous cell carcinoma cells is modulated by ERK1/2 protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cisplatin-Resistance in Oral Squamous Cell Carcinoma: Regulation by Tumor Cell-Derived Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Tumor Effects of Carrimycin and Monomeric Isovalerylspiramycin I on Hepatocellular Carcinoma in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Anti-Tumor Effects of Carrimycin and Monomeric Isovalerylspiramycin I on Hepatocellular Carcinoma in Vitro and in Vivo [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Kerriamycin A: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Kerriamycin A. As an anthracycline antibiotic, this compound is classified as a highly potent and toxic substance, requiring stringent disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards for hazardous waste management.
Based on its safety data sheet, this compound is fatal if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, all materials contaminated with this compound must be treated as hazardous cytotoxic waste and disposed of accordingly through an approved waste disposal facility.[1] Under no circumstances should this compound waste be disposed of in general laboratory trash or poured down the drain.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is crucial to have a designated waste disposal plan in place.
-
Personal Protective Equipment (PPE): A comprehensive set of PPE is required when handling this compound in any form. This includes double gloves, a disposable gown, safety glasses, and a face shield to protect against splashes. All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood or biological safety cabinet.
-
Spill Management: In the event of a spill, cordon off the area immediately. For powdered spills, gently cover the material with damp paper towels to prevent aerosolization. Clean the area from the outside in using a detergent solution, followed by a decontaminating agent such as a 1% sodium hypochlorite (B82951) solution. All cleanup materials must be disposed of as hazardous cytotoxic waste.
Waste Segregation and Containment
Proper segregation at the point of generation is the most critical step in the disposal process. This compound waste must be separated into three distinct streams: solid waste, liquid waste, and sharps waste. Each waste stream requires specific containment and labeling.
| Waste Type | Description | Container Specifications |
| Solid Waste | All disposable items that have come into contact with this compound, such as gloves, gowns, bench paper, pipette tips, and contaminated labware. | Designated, leak-proof container with a lid, lined with a distinctive plastic bag (typically purple or yellow for cytotoxic waste). The container must be clearly labeled.[4][5][6] |
| Liquid Waste | Unused or expired solutions of this compound, including stock solutions, media containing the antibiotic, and rinsate from cleaning contaminated glassware. | Dedicated, sealed, and shatterproof container (plastic is preferred). The container must be clearly labeled as "Hazardous Waste" and specify the contents.[3][7] |
| Sharps Waste | Needles, syringes, scalpels, and other sharp objects contaminated with this compound. | Puncture-resistant sharps container specifically designated for chemotherapy or cytotoxic waste. These are often color-coded (yellow or purple) and must be clearly labeled.[4][5][7] |
Experimental Protocols for Waste Disposal
The following protocols provide step-by-step guidance for the handling and disposal of each this compound waste stream.
3.1. Disposal of Solid this compound Waste
-
Collection: At the point of use, place all contaminated solid materials (e.g., gloves, disposable gowns, bench paper, and empty vials) directly into the designated solid cytotoxic waste container.
-
Container Management: Keep the container lid closed when not in use. Do not overfill the container; it should be closed when it is no more than three-quarters full.[1]
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste: Cytotoxic," "this compound," and the date of accumulation.
-
Storage: Store the sealed container in a designated and secure satellite accumulation area away from general lab traffic until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[8][9]
3.2. Disposal of Liquid this compound Waste
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and sealable container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
pH Neutralization: If the liquid waste is highly acidic or alkaline, adjust the pH to a neutral range (typically between 6 and 9) before final collection, if it can be done safely and is part of an established institutional protocol.
-
Labeling: Label the container with "Hazardous Waste: Liquid Cytotoxic," "this compound," and list all chemical constituents, including solvents and buffers.
-
Storage and Disposal: Securely seal the container and store it in a secondary containment tray within the satellite accumulation area. Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor for high-temperature incineration.[5]
3.3. Disposal of Sharps Contaminated with this compound
-
Immediate Disposal: Immediately after use, place all sharps contaminated with this compound into a designated, puncture-resistant sharps container for cytotoxic waste.[6]
-
Container Handling: Do not recap, bend, or break needles. Do not overfill the sharps container.
-
Sealing and Labeling: Once the container is full, permanently lock the lid. Ensure the container is labeled "Hazardous Waste: Cytotoxic Sharps" and "this compound."
-
Final Disposal: Store the sealed sharps container in the satellite accumulation area for collection and subsequent incineration by a licensed hazardous waste facility.[4][5]
Workflow and Logical Diagrams
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
This procedural guide is intended to provide a framework for the safe handling and disposal of this compound. It is imperative that all laboratory personnel consult their institution's specific Environmental Health and Safety guidelines to ensure full compliance with local, state, and federal regulations.
References
- 1. m.youtube.com [m.youtube.com]
- 2. danielshealth.com [danielshealth.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
